2-(2,4-Di-tert-butylphenoxy)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-ditert-butylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-7-8-14(18-10-9-17)13(11-12)16(4,5)6/h7-8,11,17H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOBWUJBJNWUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCO)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185585 | |
| Record name | Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31692-02-1, 52073-65-1 | |
| Record name | Smachivatel DB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52073-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway of 2-(2,4-di-tert-butylphenoxy)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthesis pathway for 2-(2,4-di-tert-butylphenoxy)ethanol, a derivative of the widely used antioxidant, 2,4-di-tert-butylphenol. The synthesis of the target molecule is achieved through a two-step process commencing with the synthesis of the 2,4-di-tert-butylphenol precursor via Friedel-Crafts alkylation of phenol, followed by a Williamson ether synthesis to introduce the hydroxyethyl group. This guide provides detailed experimental protocols, quantitative data, and visualizations of the chemical synthesis and a relevant biological signaling pathway.
Synthesis of the Precursor: 2,4-di-tert-butylphenol
The initial step involves the synthesis of 2,4-di-tert-butylphenol through the acid-catalyzed alkylation of phenol with isobutylene. This electrophilic aromatic substitution reaction is a well-established method for introducing tert-butyl groups to the phenolic ring.
Experimental Protocol: Friedel-Crafts Alkylation of Phenol
Materials:
-
Phenol
-
Isobutylene or tert-butanol (as a source of isobutylene in situ)
-
Acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like an acid-activated clay or zeolite)
-
Solvent (e.g., heptane, toluene)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and a gas inlet, dissolve phenol in the chosen solvent.
-
Add the acid catalyst to the phenol solution and heat the mixture to the desired reaction temperature (typically ranging from 60 to 120 °C).
-
Introduce isobutylene gas into the reaction mixture at a controlled rate, or add tert-butanol dropwise.
-
Maintain the reaction at the set temperature for a period of 2 to 8 hours, monitoring the progress by a suitable analytical technique such as gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium hydroxide solution).
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or recrystallization to obtain pure 2,4-di-tert-butylphenol.
Quantitative Data for 2,4-di-tert-butylphenol Synthesis
| Parameter | Value | Reference |
| Typical Yield | 70-90% | General literature on Friedel-Crafts alkylation |
| Melting Point | 56-57 °C | PubChem CID 7309 |
| Boiling Point | 264 °C | PubChem CID 7309 |
| ¹H NMR (CDCl₃) | δ 7.31 (d, J=2.4 Hz, 1H), 7.07 (dd, J=8.4, 2.4 Hz, 1H), 6.80 (d, J=8.4 Hz, 1H), 4.75 (s, 1H, OH), 1.44 (s, 9H), 1.31 (s, 9H) | Spectral Database for Organic Compounds (SDBS) |
| ¹³C NMR (CDCl₃) | δ 151.7, 142.1, 135.8, 125.8, 123.6, 114.8, 34.9, 34.2, 31.7, 29.6 | Spectral Database for Organic Compounds (SDBS) |
Synthesis of this compound
The final product is synthesized via the Williamson ether synthesis, a classic and versatile method for forming ethers. This S(_N)2 reaction involves the nucleophilic attack of the 2,4-di-tert-butylphenoxide ion on an electrophilic two-carbon synthon, typically 2-chloroethanol or ethylene oxide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2,4-di-tert-butylphenol
-
A suitable base (e.g., sodium hydroxide, potassium carbonate, sodium hydride)
-
2-Chloroethanol or ethylene oxide
-
Solvent (e.g., ethanol, dimethylformamide (DMF), acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-di-tert-butylphenol in the chosen solvent.
-
Add the base portion-wise to the solution to form the corresponding phenoxide. If using sodium hydride, exercise caution due to the evolution of hydrogen gas.
-
After the deprotonation is complete, add 2-chloroethanol to the reaction mixture. If using ethylene oxide, it should be bubbled through the solution or added as a condensed liquid at low temperature.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
If the solvent is water-miscible, add water and extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Typical Yield | 60-85% | General literature on Williamson ether synthesis |
| Molecular Weight | 250.38 g/mol | PubChem CID 154268 |
| Appearance | Colorless to pale yellow oil or low melting solid | General chemical properties |
| ¹H NMR (CDCl₃) | δ 7.35 (d, J=2.5 Hz, 1H), 7.15 (dd, J=8.5, 2.5 Hz, 1H), 6.85 (d, J=8.5 Hz, 1H), 4.10 (t, J=4.5 Hz, 2H), 3.95 (t, J=4.5 Hz, 2H), 2.50 (t, J=6.0 Hz, 1H, OH), 1.42 (s, 9H), 1.32 (s, 9H) | Predicted based on chemical structure and known shifts |
| ¹³C NMR (CDCl₃) | δ 153.5, 142.5, 136.0, 126.0, 124.0, 112.5, 69.5, 61.5, 35.0, 34.5, 31.5, 29.5 | Predicted based on chemical structure and known shifts |
Visualizations
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for this compound.
Experimental Workflow for Williamson Ether Synthesis
Caption: Experimental workflow for the Williamson ether synthesis step.
Biological Context: Retinoid X Receptor (RXR) Activation
While the biological activity of this compound is not extensively documented, its precursor, 2,4-di-tert-butylphenol, is a known endocrine disruptor that functions as an agonist for the Retinoid X Receptor (RXR).[1][2][3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), to regulate gene expression involved in various physiological processes, including adipogenesis.[1][2][4]
Activation of the RXR by ligands like 2,4-di-tert-butylphenol can lead to the transcription of target genes that promote the differentiation of mesenchymal stem cells into adipocytes.[1][2][3] Given the structural similarity, it is plausible that this compound may exhibit similar biological activity.
Signaling Pathway Diagram: RXR-Mediated Adipogenesis
Caption: Proposed signaling pathway of RXR activation leading to adipogenesis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2-(2,4-di-tert-butylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-di-tert-butylphenoxy)ethanol is an organic compound belonging to the family of substituted phenoxyethanols. Its structure, characterized by a bulky di-tert-butylphenol group linked to an ethanol moiety via an ether bond, suggests potential applications in various fields, including as an intermediate in the synthesis of antioxidants, UV stabilizers, and potentially, pharmacologically active molecules. The presence of the sterically hindered phenol group is a key feature, often associated with antioxidant properties. This guide provides a comprehensive overview of the available chemical and physical data for this compound, details on its synthesis and analysis, and insights into its potential biological activities based on related compounds.
Chemical and Physical Properties
Experimental data for this compound is limited in the public domain. The following tables summarize the computed physicochemical properties available from databases such as PubChem, alongside experimental data for the closely related isomer, 2-(4-tert-butylphenoxy)ethanol, and the parent phenol, 2,4-di-tert-butylphenol, for comparative purposes. It is crucial to note the specific compound to which each data point pertains.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-(2,4-ditert-butylphenoxy)ethanol, 2-(2,4-di-tert-butylphenoxy)ethan-1-ol | PubChem[1] |
| CAS Number | 31692-02-1, 52073-65-1 | PubChem[1] |
| Molecular Formula | C₁₆H₂₆O₂ | PubChem[1] |
| Molecular Weight | 250.38 g/mol | PubChem[1] |
| XLogP3 | 4.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 250.19328 g/mol | PubChem[1] |
| Monoisotopic Mass | 250.19328 g/mol | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Heavy Atom Count | 18 | PubChem[1] |
| Complexity | 247 | PubChem[1] |
Table 2: Experimental Properties of Related Compounds
| Property | 2-(4-tert-butylphenoxy)ethanol | 2,4-di-tert-butylphenol | Source |
| Molecular Formula | C₁₂H₁₈O₂ | C₁₄H₂₂O | PubChem[2][3] |
| Molecular Weight | 194.27 g/mol | 206.32 g/mol | PubChem[2][3] |
| Melting Point | Not available | 56.5 °C | PubChem[3] |
| Boiling Point | Not available | Not available | |
| Kovats Retention Index (Standard non-polar) | 1519.9 | Not available | PubChem[2] |
| Refractive Index | Not available | 1.5080 at 20 °C/D | PubChem[3] |
| Appearance | Not available | White to yellow powder or solid | PubChem[3] |
Experimental Protocols
Synthesis of this compound
Proposed Synthetic Protocol:
-
Deprotonation of the Phenol: To a solution of 2,4-di-tert-butylphenol in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile), add an equimolar amount of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The progress of the deprotonation can be monitored by the cessation of hydrogen gas evolution when using NaH.
-
Nucleophilic Attack: To the resulting phenoxide solution, add a slight excess (1.1-1.2 equivalents) of 2-bromoethanol.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
The synthesis of the starting material, 2,4-di-tert-butylphenol, is typically achieved through the Friedel-Crafts alkylation of phenol with isobutylene in the presence of an acid catalyst.[4][5]
Analytical Methods
The characterization of this compound would rely on standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two tert-butyl groups (as singlets), and the two methylene groups of the ethanol moiety. The chemical shifts of the protons on the carbon adjacent to the ether oxygen are expected in the range of 3.5-4.5 ppm. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the quaternary carbons of the tert-butyl groups and the aromatic carbons.
-
-
Mass Spectrometry (MS):
-
Electron ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 250. Fragmentation patterns would include cleavage of the ether bond and loss of the ethanol side chain. The NIST WebBook provides mass spectrometry data for the related isomer, 2-(4-tert-butylphenoxy)ethanol, which can serve as a reference.[7]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[6][8] Characteristic C-O stretching vibrations for the ether and alcohol functionalities would be observed in the fingerprint region (around 1000-1300 cm⁻¹).[6] A vapor phase IR spectrum is available for 2-(4-tert-butylphenoxy)ethanol from the NIST WebBook.[7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is a suitable technique for the separation and identification of this compound and related compounds in complex mixtures.[9]
-
Biological Activity and Potential Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or signaling pathways of this compound. However, the parent compound, 2,4-di-tert-butylphenol (2,4-DTBP), has been the subject of numerous studies and has been reported to exhibit a wide range of biological activities.[10][11][12][13] These activities provide a basis for predicting the potential biological profile of its derivatives.
Known Biological Activities of 2,4-di-tert-butylphenol:
-
Antioxidant Activity: The sterically hindered phenolic hydroxyl group allows 2,4-DTBP to act as a potent radical scavenger.[10]
-
Anti-inflammatory Activity: 2,4-DTBP has been shown to possess anti-inflammatory properties.[11]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of 2,4-DTBP against various cancer cell lines.[14][15] It has been identified as an activator of the retinoid X receptor alpha (RXRα), which is involved in the regulation of cell proliferation and differentiation.[15]
-
Antimicrobial and Antifungal Activity: 2,4-DTBP has demonstrated inhibitory activity against a range of bacteria and fungi.[10][11][16]
Given that this compound retains the core 2,4-di-tert-butylphenol structure, it is plausible that it may exhibit similar biological activities. The addition of the hydroxyethyl group could modulate its physicochemical properties, such as solubility and membrane permeability, which in turn could influence its biological efficacy and mechanism of action.
Visualizations
Proposed General Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Logical Relationship of Potential Biological Activities
Caption: Potential biological activities based on the parent compound, 2,4-di-tert-butylphenol.
Conclusion
This compound is a compound with potential for further investigation, particularly in the areas of material science and medicinal chemistry. While experimental data on its specific properties are scarce, its structural relationship to the well-studied 2,4-di-tert-butylphenol provides a strong foundation for predicting its chemical behavior and potential biological activities. The synthetic route is straightforward, and standard analytical techniques can be employed for its characterization. Future research should focus on obtaining experimental data for this compound to validate the predicted properties and to explore its potential applications, particularly in the context of its antioxidant, anti-inflammatory, and anticancer activities. The information presented in this guide serves as a valuable resource for researchers and professionals interested in the further study and development of this and related compounds.
References
- 1. This compound | C16H26O2 | CID 154268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-tert-Butylphenoxy)ethanol | C12H18O2 | CID 12841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethanol, 2-[4-(1,1-dimethylethyl)phenoxy]- [webbook.nist.gov]
- 8. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 2,4-di-tert-butylphenol - analysis - Analytice [analytice.com]
- 10. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | Semantic Scholar [semanticscholar.org]
- 14. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
2-(2,4-di-tert-butylphenoxy)ethanol CAS number lookup
CAS Number: 52073-65-1
This technical guide provides a comprehensive overview of 2-(2,4-di-tert-butylphenoxy)ethanol, including its chemical properties, a plausible synthesis protocol, and potential applications derived from its structural relationship to the well-researched compound 2,4-di-tert-butylphenol (2,4-DTBP). This document is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
While extensive experimental data for this compound is limited in publicly available literature, its fundamental properties have been computed and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₂ | PubChem[1] |
| Molecular Weight | 250.38 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 52073-65-1 | PubChem[1] |
| XLogP3 | 4.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Synthesis Protocol
Reaction:
2,4-di-tert-butylphenol + 2-haloethanol + Base → this compound + Salt + Water
Detailed Methodology (Hypothetical):
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-di-tert-butylphenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a slight excess of a moderately strong base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.
-
Nucleophilic Substitution: Add 2-chloroethanol (1.2 eq) to the reaction mixture.
-
Reaction Condition: Heat the mixture to a temperature of 80-100 °C and allow it to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (inorganic salts) and wash with the solvent. The filtrate is then typically diluted with water and extracted with a non-polar organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Potential Applications and Biological Relevance
Direct research on the applications of this compound is scarce. However, its chemical structure, particularly the presence of the 2,4-di-tert-butylphenol moiety, suggests potential applications in areas where its precursor, 2,4-DTBP, has shown significant activity. 2,4-DTBP is a known antioxidant and has been investigated for various biological activities.[2][3][4][5]
Potential Areas of Interest for Drug Development:
-
Antioxidant and Anti-inflammatory Agent: 2,4-DTBP is a well-documented antioxidant.[6] The ethoxyethanol side chain in this compound may modulate this activity, potentially altering its solubility and bioavailability, which are critical parameters in drug design.
-
Antimicrobial and Antifungal Properties: The parent phenol, 2,4-DTBP, exhibits antimicrobial and antifungal properties.[2] It is plausible that this compound could be explored as a lead compound for the development of new antimicrobial agents.
-
Intermediate in Chemical Synthesis: This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be further functionalized to create a variety of esters, ethers, and other derivatives for screening in drug discovery programs. For instance, its derivatives are used commercially as UV stabilizers and antioxidants for hydrocarbon-based products.[7]
Safety and Handling
-
Skin Irritation: May cause skin irritation.
-
Handling: Wear protective gloves, clothing, and eye/face protection.[10][11] Use in a well-ventilated area.[8]
-
Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[8][11]
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed Williamson ether synthesis for this compound.
Caption: Proposed synthesis workflow for this compound.
Disclaimer: The information provided in this technical guide is based on available data for this compound and its structurally related precursor, 2,4-di-tert-butylphenol. The synthesis protocol is a plausible, hypothetical procedure and has not been experimentally validated from the cited sources. Researchers should conduct their own literature search and risk assessment before any experimental work.
References
- 1. This compound | C16H26O2 | CID 154268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | Semantic Scholar [semanticscholar.org]
- 6. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4 Di Tert Butylphenol (2,4 DTBP) - CAS 96-76-4 | Vinati Organics [vinatiorganics.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 2-(4-tert-Butylphenoxy)ethanol | C12H18O2 | CID 12841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cpachem.com [cpachem.com]
- 11. fishersci.com [fishersci.com]
Unraveling the Molecular Mechanisms of 2-(2,4-di-tert-butylphenoxy)ethanol: A Technical Guide
Disclaimer: Scientific literature extensively details the mechanism of action for 2,4-di-tert-butylphenol (2,4-DTBP), a structurally analogous compound to 2-(2,4-di-tert-butylphenoxy)ethanol. Due to the scarcity of specific data for this compound, this guide presents the established mechanisms of 2,4-DTBP as a predictive framework for its ethanol derivative. The shared 2,4-di-tert-butylphenyl core suggests a high probability of similar biological activity.
Core Mechanism of Action: Activation of Retinoid X Receptor Alpha (RXRα)
The primary mechanism of action for 2,4-di-tert-butylphenol (2,4-DTBP) is the activation of the Retinoid X Receptor alpha (RXRα), a key nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene expression.[1][2][3][4] This activation positions 2,4-DTBP as a potential endocrine-disrupting chemical and an obesogen.[1][3][4]
Activation of PPARγ/RXRα Heterodimer and Adipogenesis
2,4-DTBP has been shown to induce adipogenesis (the formation of fat cells) in human mesenchymal stem cells.[1][5][6] This effect is mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and RXRα heterodimer.[1][5] While 2,4-DTBP does not directly bind to PPARγ, its activation of RXRα is sufficient to stimulate the adipogenic program.[1][3][4] This leads to increased lipid accumulation and the expression of adipogenic marker genes.[1]
The activation of the RXRα subunit within the PPARγ/RXRα heterodimer is a critical step in committing mesenchymal stem cells to the adipocyte lineage.[7] The obesogenic potential of 2,4-DTBP is, therefore, linked to its ability to modulate this pathway.[1]
Below is a diagram illustrating the signaling pathway of 2,4-DTBP-induced adipogenesis.
References
- 1. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Spectroscopic Analysis of 2-(2,4-di-tert-butylphenoxy)ethanol: A Technical Guide
Introduction
This technical guide provides a summary of anticipated spectroscopic data for 2-(2,4-di-tert-butylphenoxy)ethanol. Due to the limited availability of published experimental data for this specific compound, this guide presents information on the closely related and well-characterized precursor, 2,4-di-tert-butylphenol, to offer insights into the expected spectral characteristics. The methodologies outlined below represent standard protocols for the spectroscopic analysis of organic compounds and are directly applicable to this compound.
Predicted Spectroscopic Data
The introduction of the 2-hydroxyethyl group to the phenolic oxygen of 2,4-di-tert-butylphenol to form this compound would introduce characteristic signals in the NMR, IR, and Mass spectra. The following tables summarize the known spectroscopic data for 2,4-di-tert-butylphenol, which serves as a foundational reference.
Table 1: ¹H NMR Spectroscopic Data of 2,4-di-tert-butylphenol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.31 | d | 1H | Ar-H |
| 7.08 | dd | 1H | Ar-H |
| 6.79 | d | 1H | Ar-H |
| 5.0 (variable) | s | 1H | OH |
| 1.43 | s | 9H | C(CH₃)₃ |
| 1.31 | s | 9H | C(CH₃)₃ |
| Solvent: CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data of 2,4-di-tert-butylphenol
| Chemical Shift (δ) ppm | Assignment |
| 151.7 | C-OH |
| 141.3 | Ar-C |
| 135.5 | Ar-C |
| 124.0 | Ar-CH |
| 123.1 | Ar-CH |
| 114.8 | Ar-CH |
| 34.9 | C(CH₃)₃ |
| 34.2 | C(CH₃)₃ |
| 31.7 | C(CH₃)₃ |
| 29.8 | C(CH₃)₃ |
| Solvent: CDCl₃ |
Table 3: IR Spectroscopic Data of 2,4-di-tert-butylphenol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3640 | Strong, Sharp | O-H stretch (free) |
| 3450 | Strong, Broad | O-H stretch (H-bonded) |
| 2960-2870 | Strong | C-H stretch (alkyl) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| 1230 | Strong | C-O stretch (phenol) |
Table 4: Mass Spectrometry Data of 2,4-di-tert-butylphenol
| m/z | Relative Intensity (%) | Assignment |
| 206 | 100 | [M]⁺ |
| 191 | 80 | [M-CH₃]⁺ |
| 177 | 40 | [M-C₂H₅]⁺ |
| 149 | 30 | [M-C₄H₉]⁺ |
For this compound, one would anticipate additional signals corresponding to the -OCH₂CH₂OH group. In the ¹H NMR spectrum, two new triplets would be expected around 3.5-4.5 ppm. The ¹³C NMR would show two new peaks for the aliphatic carbons. The IR spectrum would retain the aromatic C-H and C=C stretches but would also feature a prominent C-O-C ether stretch and a hydroxyl stretch. The mass spectrum would show a molecular ion peak at m/z 250, corresponding to the molecular weight of the target compound.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the compound is a liquid, place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with gas chromatography for volatile compounds).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragment ions that provide structural information.
Visualization
Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
A Technical Guide to the Solubility of 2-(2,4-di-tert-butylphenoxy)ethanol
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,4-di-tert-butylphenoxy)ethanol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust framework for determining its solubility through detailed experimental protocols.
Introduction to this compound
This compound is an organic compound that belongs to the family of phenoxyethanol derivatives. These compounds are characterized by a phenoxy group linked to an ethanol moiety. The physicochemical properties, including solubility, are significantly influenced by the two bulky tert-butyl groups on the phenol ring. These lipophilic groups suggest a general preference for nonpolar organic solvents.
The parent compound, 2,4-di-tert-butylphenol (2,4-DTBP), is a well-studied antioxidant and has applications in the manufacturing of polymers and pharmaceuticals.[1] Understanding the solubility of its ethoxylated derivative is crucial for its potential applications in various fields, including as an intermediate in organic synthesis, and for formulation development in the pharmaceutical and chemical industries.
Predicted Solubility Profile
While specific experimental data is scarce, the molecular structure of this compound allows for a qualitative prediction of its solubility. The presence of the large, nonpolar di-tert-butylphenyl group suggests that the compound will be readily soluble in nonpolar organic solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform). The terminal hydroxyl group and the ether linkage introduce some polarity, which may confer partial solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and limited solubility in polar protic solvents (e.g., ethanol, methanol). Its solubility in water is expected to be very low.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in various solvents at a controlled temperature.
Materials and Equipment
-
Solute: High-purity this compound
-
Solvents: A range of analytical grade solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer and/or magnetic stirrer with stir bars
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification, such as a UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately add a known volume or mass of each selected solvent to the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
For each sample, carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Accurately weigh the filtered sample.
-
-
Quantification:
-
Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Weigh the residue to determine the mass of the dissolved solute.
-
Alternatively, if an analytical method like HPLC or UV-Vis is used, dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the instrument.
-
Analyze the diluted sample to determine the concentration of this compound. A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Data Calculation and Presentation:
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L).
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.
-
Record the results in a structured table.
-
Data Presentation
The following table provides a template for summarizing the experimentally determined solubility data for this compound in various solvents at a specified temperature.
| Solvent | Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Hexane | 0.1 | 25.0 | Data | Data |
| Toluene | 2.4 | 25.0 | Data | Data |
| Dichloromethane | 3.1 | 25.0 | Data | Data |
| Acetone | 5.1 | 25.0 | Data | Data |
| Ethyl Acetate | 4.4 | 25.0 | Data | Data |
| Ethanol | 4.3 | 25.0 | Data | Data |
| Methanol | 5.1 | 25.0 | Data | Data |
| Water | 10.2 | 25.0 | Data | Data |
Note: The polarity index is a relative measure of a solvent's polarity. Values are approximate.
Conclusion
References
An In-depth Technical Guide to 2-(2,4-di-tert-butylphenoxy)ethanol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,4-di-tert-butylphenoxy)ethanol, a significant chemical intermediate. The document details its physicochemical properties, outlines its synthesis via the Williamson ether synthesis, and explores its primary application as a precursor in the production of valuable industrial chemicals, particularly in the realm of polymer additives. While its direct role in drug development is not prominently established, the biological activities of its precursor, 2,4-di-tert-butylphenol, are briefly discussed, suggesting potential avenues for future research. This guide is intended to be a valuable resource for chemists and researchers in organic synthesis, materials science, and pharmaceutical development.
Introduction
This compound is an organic compound characterized by a phenoxy ethanol core substituted with two bulky tert-butyl groups on the aromatic ring. These bulky substituents impart unique steric and electronic properties to the molecule, making it a valuable intermediate in the synthesis of a variety of downstream products. Its primary utility lies in its role as a building block for more complex molecules, leveraging the reactivity of its hydroxyl group and the stability of the di-tert-butylphenyl moiety.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage. The key properties are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₆H₂₆O₂ |
| Molecular Weight | 250.38 g/mol |
| CAS Number | 31692-02-1, 52073-65-1 |
| Appearance | White solid (predicted) |
| Boiling Point | Not experimentally determined |
| Melting Point | Not experimentally determined |
| Solubility | Insoluble in water (predicted) |
| XLogP3 | 4.6 |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds in two main stages: the preparation of the precursor 2,4-di-tert-butylphenol, followed by its reaction with a suitable ethylene oxide equivalent.
Synthesis of the Precursor: 2,4-di-tert-butylphenol
The industrial production of 2,4-di-tert-butylphenol involves the Friedel-Crafts alkylation of phenol with isobutylene.[2][3][4][5] This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid.
Reaction Scheme:
Figure 1: Synthesis of 2,4-di-tert-butylphenol.
Experimental Protocol (General): A mixture of phenol and a suitable acid catalyst (e.g., sulfuric acid or a solid acid like a zeolite) is heated. Isobutylene is then introduced into the reaction mixture under pressure. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. Upon completion, the catalyst is neutralized or filtered off, and the product, 2,4-di-tert-butylphenol, is purified by distillation.
Williamson Ether Synthesis of this compound
The conversion of 2,4-di-tert-butylphenol to this compound is achieved via a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon, typically 2-chloroethanol or ethylene oxide.
Reaction Scheme:
Figure 2: Williamson ether synthesis workflow.
Experimental Protocol (General):
-
Deprotonation: 2,4-di-tert-butylphenol is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added portion-wise at room temperature to deprotonate the phenol and form the corresponding sodium or potassium phenoxide.
-
Nucleophilic Substitution: 2-Chloroethanol is then added to the reaction mixture. The reaction is heated to facilitate the S_N2 reaction, where the phenoxide displaces the chloride ion.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC), the mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications as a Chemical Intermediate
The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly those used as additives in the polymer industry. The terminal hydroxyl group provides a reactive handle for further chemical transformations.
Precursor to Phosphite Antioxidants
While its precursor, 2,4-di-tert-butylphenol, is more directly used in the synthesis of the widely used secondary antioxidant tris(2,4-di-tert-butylphenyl)phosphite (Antioxidant 168), the ethoxylated derivative can, in principle, be used to synthesize other phosphite-based antioxidants. The hydroxyl group can react with phosphorus trichloride or other phosphorus electrophiles to form phosphite esters. These compounds are crucial in preventing the degradation of polymers during high-temperature processing.
Hypothetical Reaction Pathway:
Figure 3: Potential synthesis of novel antioxidants.
Intermediate for UV Stabilizers
The 2,4-di-tert-butylphenol moiety is a common structural feature in UV absorbers.[2] While direct evidence for the use of this compound in this application is limited in publicly available literature, its structure lends itself to the synthesis of benzotriazole or other classes of UV stabilizers. The ethoxy linker can be functionalized to attach the chromophore responsible for UV absorption.
Potential Role in Drug Development
Currently, there is no widespread, documented use of this compound as a direct building block in the synthesis of pharmaceuticals. However, its precursor, 2,4-di-tert-butylphenol, has been investigated for various biological activities.[6] It has been identified as a potential endocrine disruptor and has been shown to induce adipogenesis in human mesenchymal stem cells.[6] These biological activities, while not indicative of therapeutic use, highlight the interaction of this structural motif with biological systems and may inspire future medicinal chemistry efforts. The ethoxy-ethanol side chain of this compound offers a point for modification to create derivatives with potentially more favorable pharmacological profiles.
Conclusion
This compound is a valuable chemical intermediate with a well-defined synthesis pathway rooted in fundamental organic reactions. Its primary significance lies in its connection to the production of polymer additives, particularly antioxidants and potentially UV stabilizers, through its precursor 2,4-di-tert-butylphenol. While its direct application in drug development has yet to be realized, the biological activity of its core structure suggests that derivatives of this compound could be of interest for future research in medicinal chemistry. This guide provides a foundational understanding of this compound for researchers and professionals working in applied chemical synthesis.
References
- 1. This compound | C16H26O2 | CID 154268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]
- 5. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
- 6. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-(2,4-di-tert-butylphenoxy)ethanol in Phosphite Antioxidant Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the role of 2-(2,4-di-tert-butylphenoxy)ethanol in the synthesis of phosphite antioxidants. While extensive research highlights the central role of 2,4-di-tert-butylphenol as the primary precursor for major commercial phosphite antioxidants, the direct utilization of its ethoxylated counterpart, this compound, is not widely documented in publicly available literature and patents for the synthesis of common phosphite antioxidants.
This guide will first detail the well-established synthesis pathways of phosphite antioxidants using 2,4-di-tert-butylphenol, providing a foundation for understanding the chemistry involved. Subsequently, it will explore the theoretical potential for this compound to act as a precursor in phosphite antioxidant synthesis, based on fundamental principles of organic chemistry.
Core Synthesis of Phosphite Antioxidants: The Preeminence of 2,4-di-tert-butylphenol
The industrial synthesis of widely used phosphite antioxidants, such as Tris(2,4-di-tert-butylphenyl)phosphite (commonly known as Antioxidant 168), predominantly utilizes 2,4-di-tert-butylphenol as the key starting material.[1][2] These antioxidants are highly valued as secondary stabilizers in polymers, where they function by decomposing hydroperoxides that are formed during the oxidative degradation of the polymer.[1]
The synthesis of these critical additives is typically achieved through the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride (PCl₃).[3] This reaction is a nucleophilic substitution where the hydroxyl group of the phenol attacks the phosphorus atom of PCl₃, leading to the displacement of a chloride ion. This process is repeated until all three chlorine atoms on the phosphorus have been substituted by the 2,4-di-tert-butylphenoxy group.
General Reaction Pathway
The overall chemical equation for the synthesis of Tris(2,4-di-tert-butylphenyl)phosphite is as follows:
3 (C₄H₉)₂C₆H₃OH + PCl₃ → [(C₄H₉)₂C₆H₃O]₃P + 3 HCl
This reaction is typically carried out in the presence of a catalyst or a hydrogen chloride scavenger to drive the reaction to completion.
Experimental Protocol for Tris(2,4-di-tert-butylphenyl)phosphite Synthesis
The following is a generalized experimental protocol based on common industrial practices for the synthesis of Tris(2,4-di-tert-butylphenyl)phosphite:
Materials:
-
2,4-di-tert-butylphenol
-
Phosphorus trichloride (PCl₃)
-
Aromatic solvent (e.g., toluene, xylene)
-
Catalyst (e.g., a tertiary amine like triethylamine, or an ethanolamine)
Procedure:
-
Charging the Reactor: A suitable reactor is charged with 2,4-di-tert-butylphenol and the aromatic solvent. The mixture is stirred to ensure complete dissolution.
-
Addition of Catalyst: The catalyst is added to the reactor.
-
Addition of Phosphorus Trichloride: Phosphorus trichloride is added dropwise to the reaction mixture while maintaining a specific temperature range, typically between 25-60°C.
-
Reaction: After the addition of PCl₃ is complete, the reaction mixture is heated to a higher temperature, generally between 100-130°C, and held for a period of 1-4 hours to ensure the reaction goes to completion.
-
Solvent Removal: After the reaction is complete, the solvent is removed by distillation under reduced pressure.
-
Crystallization and Isolation: A lower alcohol, such as isopropanol, is added to the residue to induce crystallization of the product. The mixture is stirred for a period to allow for complete crystallization.
-
Filtration and Drying: The solid product is isolated by filtration, washed with a small amount of the crystallization solvent, and then dried under vacuum to yield the final Tris(2,4-di-tert-butylphenyl)phosphite product.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (2,4-di-tert-butylphenol : PCl₃) | 3.0 - 3.5 : 1 |
| PCl₃ Addition Temperature | 25 - 60 °C |
| Reaction Temperature | 100 - 130 °C |
| Reaction Time | 1 - 4 hours |
| Typical Yield | > 95% |
Synthesis Pathway Diagram
References
2-(2,4-di-tert-butylphenoxy)ethanol as a building block in organic chemistry
An In-depth Technical Guide to 2-(2,4-di-tert-butylphenoxy)ethanol as a Building Block in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a functionalized aromatic alcohol that serves as a valuable intermediate and building block in synthetic organic chemistry. Its structure, featuring a sterically hindered 2,4-di-tert-butylphenyl group linked to an ethanol moiety via an ether bond, provides a unique combination of lipophilicity, steric bulk, and a reactive hydroxyl group. These characteristics make it a precursor for a range of specialized molecules, particularly in the fields of polymer additives, ligand synthesis for catalysis, and as a scaffold in medicinal chemistry.
The bulky di-tert-butylphenol core is a well-established motif in antioxidants and stabilizers, such as the widely used Tris(2,4-di-tert-butylphenyl) phosphite (Antioxidant 168), as it effectively scavenges free radicals.[1][2] The presence of the primary alcohol in this compound provides a versatile handle for further chemical modification, allowing for its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and potential applications as a strategic building block.
Physical and Chemical Properties
The properties of this compound are derived from its combination of a large, non-polar aromatic group and a polar hydroxyl tail. Quantitative data for this compound are primarily available through computational models.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₂ | PubChem[3] |
| Molecular Weight | 250.38 g/mol | PubChem[3] |
| IUPAC Name | 2-(2,4-ditert-butylphenoxy)ethanol | PubChem[3] |
| CAS Number | 31692-02-1, 52073-65-1 | PubChem[3] |
| XLogP3 (Lipophilicity) | 4.6 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
| Rotatable Bond Count | 5 | PubChem[3] |
Spectroscopic Profile (Predicted)
| Spectroscopy Type | Feature | Expected Chemical Shift / Frequency Range |
| ¹H NMR | -C(CH₃)₃ (para) | ~1.30 ppm (singlet, 9H) |
| -C(CH₃)₃ (ortho) | ~1.42 ppm (singlet, 9H) | |
| -OH | 2.0 - 2.5 ppm (broad singlet, 1H) | |
| -OCH₂CH₂OH | 3.9 - 4.1 ppm (multiplets, 4H) | |
| Aromatic Protons (Ar-H) | 6.8 - 7.4 ppm (multiplets, 3H) | |
| ¹³C NMR | -C(CH₃)₃ (C and CH₃ carbons) | 30 - 35 ppm |
| -OCH₂CH₂OH | 61 - 70 ppm | |
| Aromatic Carbons (Ar-C) | 110 - 155 ppm | |
| IR Spectroscopy | O-H Stretch (Alcohol) | 3300 - 3400 cm⁻¹ (strong, broad) |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | |
| C-O Stretch (Ether & Alcohol) | 1050 - 1250 cm⁻¹ (strong) | |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ |
Note: These are estimated values based on typical functional group ranges and spectroscopic principles.[4]
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.
Synthesis Pathway
The synthesis is a two-step process starting from phenol:
-
Friedel-Crafts Alkylation: Phenol is first alkylated using isobutylene in the presence of an acid catalyst to produce the 2,4-di-tert-butylphenol precursor.[8][9]
-
Williamson Ether Synthesis: The resulting 2,4-di-tert-butylphenol is deprotonated with a strong base to form the phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon like 2-chloroethanol or ethylene oxide to form the final product.[7]
References
- 1. 2,4 Di Tert Butylphenol (2,4 DTBP) - CAS 96-76-4 | Vinati Organics [vinatiorganics.com]
- 2. EP0413661B1 - Process for preparing tris (2,4-di-tert-butyl-phenyl) phosphite - Google Patents [patents.google.com]
- 3. This compound | C16H26O2 | CID 154268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]
Potential Applications of 2-(2,4-di-tert-butylphenoxy)ethanol in Materials Science: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide explores the potential applications of 2-(2,4-di-tert-butylphenoxy)ethanol in the field of materials science. While specific data for this compound is limited in publicly available literature, its chemical structure, as the ethoxylated derivative of the well-known antioxidant precursor 2,4-di-tert-butylphenol (2,4-DTBP), provides a strong basis for predicting its utility in various polymeric systems. This document outlines its synthesis, probable applications as a reactive antioxidant and monomer, and provides generalized experimental protocols for its evaluation.
Introduction to this compound
This compound is a derivative of 2,4-di-tert-butylphenol, a sterically hindered phenol widely used as an intermediate in the synthesis of antioxidants and UV stabilizers for plastics. The introduction of a primary hydroxyl group via ethoxylation opens up possibilities for its use not only as a conventional additive but also as a reactive component that can be chemically incorporated into a polymer backbone. This covalent bonding can mitigate issues such as migration and leaching of the antioxidant from the polymer matrix, leading to enhanced long-term stability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 31692-02-1, 52073-65-1 |
| Molecular Formula | C₁₆H₂₆O₂ |
| Molecular Weight | 250.38 g/mol |
| Boiling Point | 340.3 °C at 760 mmHg |
| Flash Point | 128.9 °C |
| Density | 0.959 g/cm³ |
Synthesis Pathway
The synthesis of this compound is typically achieved through the ethoxylation of 2,4-di-tert-butylphenol. This reaction involves the ring-opening of ethylene oxide initiated by the phenoxide of 2,4-di-tert-butylphenol.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure for the base-catalyzed ethoxylation of a phenol.
-
Reactor Setup: A stirred autoclave reactor is charged with 2,4-di-tert-butylphenol and a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Heating: The mixture is heated to a temperature typically in the range of 120-180 °C under pressure to form the phenoxide salt.
-
Ethylene Oxide Addition: Liquid or gaseous ethylene oxide is then fed into the reactor at a controlled rate while maintaining the desired temperature and pressure.
-
Reaction: The reaction is allowed to proceed until the desired degree of ethoxylation is achieved. The reaction is typically monitored by measuring the uptake of ethylene oxide.
-
Neutralization and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The product is then purified, for example by vacuum distillation, to remove unreacted starting materials and byproducts.
Potential Applications in Materials Science
The unique structure of this compound, combining a hindered phenol antioxidant moiety with a reactive hydroxyl group, suggests several potential applications in materials science.
Reactive Antioxidant in Polyolefins and Engineering Plastics
As a derivative of a hindered phenol, this compound is expected to function as an effective primary antioxidant. It can be incorporated into polymers such as polypropylene, polyethylene, and various engineering plastics to protect them from thermal-oxidative degradation during processing and service life. The hydroxyl group allows it to be chemically grafted onto the polymer backbone, for example, through reaction with functionalized polymers or during the polymerization process itself.
Caption: Hindered phenol antioxidant mechanism.
Monomer for Specialty Polymers
The hydroxyl group of this compound can be further functionalized, for example, by esterification with acrylic or methacrylic acid, to yield a polymerizable monomer. The resulting (meth)acrylate monomer can be homopolymerized or copolymerized with other vinyl monomers to produce polymers with built-in antioxidant properties. Such polymers could find applications in coatings, adhesives, and specialty elastomers where long-term stability is crucial.
Table 2: Potential Polymer Systems and Benefits
| Polymer System | Potential Role of this compound Derivative | Expected Benefits |
| Polyacrylates | Co-monomer (as an acrylate or methacrylate) | - Enhanced thermal and UV stability- Reduced additive migration |
| Polyurethanes | Chain extender or polyol component | - Improved oxidative resistance of the soft segment- Long-term performance in demanding applications |
| Polyesters | Diol co-monomer in polycondensation | - Increased stability against thermal degradation during processing and use |
| Epoxy Resins | Reactive diluent or modifier | - Reduced viscosity of the formulation- Improved toughness and thermal stability of the cured resin |
Experimental Protocol: Synthesis of 2-(2,4-di-tert-butylphenoxy)ethyl Acrylate
This protocol describes a general method for the synthesis of an acrylate monomer from an alcohol.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer is charged with this compound, a suitable solvent (e.g., dichloromethane or toluene), and a tertiary amine base (e.g., triethylamine) to act as an acid scavenger.
-
Cooling: The flask is cooled in an ice bath to 0-5 °C.
-
Acryloyl Chloride Addition: Acryloyl chloride, dissolved in the same solvent, is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is washed with water, dilute acid (e.g., HCl), and brine to remove the amine hydrochloride salt and unreacted reagents.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the 2-(2,4-di-tert-butylphenoxy)ethyl acrylate monomer.
Evaluation of Performance
The effectiveness of this compound or its derivatives as a polymer stabilizer can be assessed using various analytical techniques.
Table 3: Methods for Evaluating Antioxidant Performance in Polymers
| Method | Principle | Information Obtained |
| Oxidative Induction Time (OIT) | Measures the time to the onset of exothermic oxidation of a sample held at a constant temperature in an oxygen atmosphere using Differential Scanning Calorimetry (DSC). | A longer OIT indicates better thermal-oxidative stability. |
| Melt Flow Index (MFI) | Measures the rate of extrusion of a molten polymer through a die of a specified diameter under prescribed conditions of temperature and load. | Changes in MFI after processing or aging can indicate chain scission or cross-linking. |
| Colorimetry (e.g., Yellowness Index) | Quantifies the change in color of a polymer sample after exposure to heat, UV light, or other environmental stressors. | An increase in the yellowness index is indicative of degradation. |
| Infrared (IR) Spectroscopy | Monitors the formation of carbonyl groups (C=O) in the polymer, which are characteristic products of oxidation. | The rate of carbonyl group formation is a measure of the degradation rate. |
| Mechanical Property Testing | Measures changes in tensile strength, elongation at break, and impact strength after aging. | Retention of mechanical properties is a key indicator of stabilizer effectiveness. |
Experimental Protocol: Oxidative Induction Time (OIT) Measurement
-
Sample Preparation: A small, uniform sample (typically 5-10 mg) of the stabilized polymer is placed in an open aluminum DSC pan.
-
Instrument Setup: A Differential Scanning Calorimeter (DSC) is used.
-
Heating Program:
-
The sample is heated under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200 °C for polypropylene).
-
The sample is allowed to equilibrate at this temperature for a few minutes.
-
-
Gas Switching: The atmosphere is then switched from nitrogen to oxygen at a constant flow rate.
-
Data Acquisition: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Conclusion
While direct application data for this compound is scarce, its chemical structure strongly suggests its potential as a versatile additive in materials science. Its ability to act as a reactive antioxidant, covalently bonding to polymer chains, offers a promising route to developing materials with superior long-term stability. Furthermore, its conversion into a polymerizable monomer opens avenues for the creation of novel polymers with inherent antioxidant properties. Further research and development are warranted to fully explore and quantify the benefits of this compound in various polymer systems. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the performance of this promising molecule.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol
Abstract
This document provides a detailed protocol for the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol from 2,4-di-tert-butylphenol. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction involves the O-alkylation of 2,4-di-tert-butylphenol using a suitable 2-carbon electrophile.[3] The protocol is intended for researchers in organic chemistry, materials science, and drug development.
Introduction
2,4-Di-tert-butylphenol is a common antioxidant and stabilizer used in various industries.[4] Its derivatives are of significant interest for developing new materials and potential therapeutic agents. The target molecule, this compound, is synthesized using the Williamson ether synthesis. This method proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol, acts as a nucleophile and attacks an alkyl halide.[2][5] This protocol details the reaction using 2-chloroethanol as the alkylating agent in the presence of a base.
Reaction Mechanism
The synthesis of this compound proceeds in two main steps:
-
Deprotonation: The acidic proton of the hydroxyl group on 2,4-di-tert-butylphenol is abstracted by a base (e.g., sodium hydroxide) to form a sodium phenoxide intermediate. This intermediate is a potent nucleophile.
-
Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired ether product, this compound.[1][2]
Experimental Protocol
3.1 Materials and Reagents
-
2,4-Di-tert-butylphenol (C₁₄H₂₂O, MW: 206.32 g/mol )
-
Sodium hydroxide (NaOH)
-
2-Chloroethanol (C₂H₅ClO, MW: 80.51 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
3.2 Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
3.3 Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-di-tert-butylphenol (10.32 g, 50 mmol) and anhydrous N,N-dimethylformamide (50 mL). Stir the mixture at room temperature until the phenol is completely dissolved.
-
Base Addition: Carefully add powdered sodium hydroxide (2.4 g, 60 mmol, 1.2 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes.
-
Alkylation: Add 2-chloroethanol (4.03 g, 50 mmol, 1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.[3][6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).[6]
-
Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry.
Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Value / Condition | Notes |
| Starting Material | 2,4-Di-tert-butylphenol | 1.0 equivalent |
| Alkylating Agent | 2-Chloroethanol | 1.0 - 1.2 equivalents |
| Base | Sodium Hydroxide (NaOH) | 1.2 - 1.5 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent promotes SN2.[7] |
| Reaction Temperature | 80 - 90 °C | Provides sufficient energy for the reaction. |
| Reaction Time | 12 - 18 hours | Monitor by TLC for completion. |
| Typical Yield | 75 - 90% | Dependent on reaction conditions and purification. |
| Purification Method | Column Chromatography | Effective for removing unreacted starting materials. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium hydroxide is corrosive and should be handled with care.
-
2-Chloroethanol is toxic and should be handled with caution.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. francis-press.com [francis-press.com]
Laboratory Scale Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol. This compound is a valuable intermediate in the synthesis of various organic molecules and finds applications in materials science and as a precursor for pharmacologically active compounds. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.
Introduction
The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 2,4-di-tert-butylphenol (sodium 2,4-di-tert-butylphenoxide) is reacted with 2-chloroethanol to yield the desired product. The bulky tert-butyl groups on the phenol provide steric hindrance, which can influence the reaction rate and selectivity.
Reaction Scheme
The overall reaction is depicted below:
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | 206.32 | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97% | Fisher Scientific |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | ≥99% | Acros Organics |
| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | VWR Chemicals |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | J.T. Baker |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥97% | EMD Millipore |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filter funnel and filter paper
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis yielding approximately 20-25 grams of this compound.
Part 1: Formation of Sodium 2,4-di-tert-butylphenoxide
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 2,4-di-tert-butylphenol (20.6 g, 0.1 mol) and toluene (100 mL).
-
Stir the mixture at room temperature until the phenol is completely dissolved.
-
Carefully add sodium hydroxide pellets (4.4 g, 0.11 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux for 2 hours to ensure the complete formation of the sodium phenoxide. The reaction mixture will become a thick, white slurry.
-
After 2 hours, allow the mixture to cool to approximately 80 °C.
Part 2: Williamson Ether Synthesis
-
In a dropping funnel, place 2-chloroethanol (8.8 g, 0.11 mol).
-
Add the 2-chloroethanol dropwise to the warm slurry of sodium 2,4-di-tert-butylphenoxide over a period of 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture back to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water (100 mL) to the reaction flask to dissolve the sodium chloride byproduct.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer (top layer) from the aqueous layer.
-
Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 2,4-di-tert-butylphenol.
-
Wash the organic layer with deionized water (50 mL) followed by a saturated sodium chloride solution (brine) (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product is obtained as a viscous oil. For higher purity, the product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2,4-Di-tert-butylphenol | 20.6 g (0.1 mol) |
| Sodium Hydroxide | 4.4 g (0.11 mol) |
| 2-Chloroethanol | 8.8 g (0.11 mol) |
| Reaction Conditions | |
| Solvent | Toluene |
| Reaction Temperature | Reflux (~110-115 °C) |
| Reaction Time | 6-8 hours |
| Product | |
| Theoretical Yield | 25.04 g |
| Expected Actual Yield | 20-22.5 g (80-90%) |
| Appearance | Colorless to pale yellow viscous oil |
| Purity (by GC-MS) | >95% (after purification) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship of Synthesis)
Caption: Logical relationship of reactants and intermediates in the synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Toluene and diethyl ether are flammable. Keep away from ignition sources.
-
2-Chloroethanol is toxic. Avoid inhalation and skin contact.
Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., ether linkage, hydroxyl group).
This detailed protocol provides a reliable method for the synthesis of this compound, which can be adapted for various research and development purposes.
Application Notes and Protocols for the Preparation of Phosphite Esters Using 2-(2,4-di-tert-butylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the synthesis of phosphite esters utilizing 2-(2,4-di-tert-butylphenoxy)ethanol. The resulting bulky phosphite esters are of significant interest as antioxidants and stabilizers in various materials, including plastics.[1][2] The methodologies described are based on established principles of organophosphorus chemistry and draw from documented procedures for structurally similar compounds.
Introduction
Phosphite esters are organophosphorus compounds with the general formula P(OR)₃.[3] They are widely used as stabilizers in polymers, acting as secondary antioxidants to prevent degradation and discoloration.[1] The synthesis of these esters is typically achieved through the reaction of an alcohol or phenol with phosphorus trichloride, often in the presence of a base to neutralize the hydrogen chloride byproduct.[3][4] The use of sterically hindered phenols, such as 2,4-di-tert-butylphenol, is common in the synthesis of high-performance antioxidants like Tris(2,4-di-tert-butylphenyl)phosphite. The protocols herein adapt these established methods for this compound, a starting material that incorporates both a bulky phenolic moiety and a reactive primary alcohol.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the hydroxyl group of this compound on phosphorus trichloride. This substitution reaction occurs stepwise, replacing the chlorine atoms of PCl₃ with the alkoxy group. An amine base is typically employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the formation of the desired trisubstituted phosphite ester.[1][3]
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of bulky phosphite esters, which can be adapted for this compound.
Table 1: Reactant Stoichiometry and Solvents
| Reactant/Solvent | Molar Ratio (relative to PCl₃) | Purpose |
| This compound | 3.0 - 3.3 | Primary reactant |
| Phosphorus Trichloride (PCl₃) | 1.0 | Phosphorus source |
| Amine Base (e.g., Triethylamine) | 3.0 - 3.3 | HCl scavenger and catalyst |
| Anhydrous Solvent (e.g., Toluene, Xylene) | Varies | Reaction medium |
Table 2: Reaction Conditions
| Parameter | Typical Range | Notes |
| Initial Reaction Temperature | 0 - 25 °C | For controlled addition of PCl₃ |
| Main Reaction Temperature | 25 - 130 °C | To drive the reaction to completion |
| Reaction Time | 2 - 6 hours | Dependent on temperature and reactants |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the phosphite ester |
Experimental Protocols
Protocol 1: Synthesis of Tris(2-(2,4-di-tert-butylphenoxy)ethyl) Phosphite
This protocol describes a general procedure for the synthesis of the target phosphite ester.
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Triethylamine (TEA), dried over KOH
-
Anhydrous toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite or filter aid
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube, and an inlet for inert gas.
-
Charging Reactants: To the flask, add this compound (3.0 equivalents) and anhydrous toluene. Begin stirring to dissolve the starting material.
-
Addition of Base: Add triethylamine (3.1 equivalents) to the reaction mixture.
-
Controlled Addition of PCl₃: Cool the flask in an ice bath. Dilute freshly distilled phosphorus trichloride (1.0 equivalent) with anhydrous toluene in the dropping funnel and add it dropwise to the stirred reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 110 °C for toluene) and maintain for 3-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of anhydrous toluene.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Reaction Scheme
Caption: Synthesis of the target phosphite ester.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Antioxidant Mechanism
Phosphite esters function as secondary antioxidants by decomposing hydroperoxides, which are formed during the primary oxidation of materials, into non-radical, stable products. In this process, the phosphite ester is oxidized to a phosphate ester.
Caption: Mechanism of hydroperoxide decomposition.
References
- 1. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphite ester - Wikipedia [en.wikipedia.org]
- 4. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
Application of 2-(2,4-di-tert-butylphenoxy)ethanol in Polymer Stabilization
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2,4-di-tert-butylphenoxy)ethanol is a hindered phenolic antioxidant used to protect polymeric materials from degradation. This document provides a comprehensive overview of its application in polymer stabilization, including its mechanism of action, compatible polymers, and protocols for performance evaluation. Hindered phenolic antioxidants are essential additives in the plastics industry, preventing the deterioration of polymer properties caused by exposure to heat, oxygen, and mechanical stress during processing and end-use.[1][2][3]
Mechanism of Action
The primary function of this compound as a polymer stabilizer lies in its ability to interrupt the free-radical chain reactions that lead to polymer degradation. This process, known as autoxidation, is initiated by factors such as heat, UV radiation, and mechanical shear.
The stabilization mechanism proceeds as follows:
-
Initiation: Polymer chains (P-H) react with initiators (e.g., heat, light) to form highly reactive polymer alkyl radicals (P•).
-
Propagation: The polymer alkyl radicals (P•) rapidly react with oxygen to form polymer peroxy radicals (POO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a new polymer alkyl radical and a hydroperoxide (POOH). This creates a self-propagating cycle of degradation.
-
Termination (Stabilization): this compound (ArOH) donates a hydrogen atom from its sterically hindered hydroxyl group to the polymer peroxy radical (POO•). This neutralizes the reactive radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•). The phenoxy radical is unreactive and does not propagate the degradation chain.
Figure 1: Mechanism of polymer stabilization by a hindered phenolic antioxidant.
Compatible Polymers
This compound and similar hindered phenolic antioxidants are primarily used in polyolefins due to their non-discoloring nature and effectiveness in preventing thermal degradation.[2][4]
Commonly stabilized polymers include:
-
Polypropylene (PP): Used in automotive parts, packaging, and textiles.
-
Polyethylene (PE):
-
High-Density Polyethylene (HDPE): Used in pipes, bottles, and geomembranes.
-
Low-Density Polyethylene (LDPE): Used in films and packaging.
-
Linear Low-Density Polyethylene (LLDPE): Used in films and tubing.
-
-
Polystyrene (PS): Used in packaging and consumer electronics.[5]
Performance Data
Table 1: Oxidative Induction Time (OIT) of Polypropylene (PP) with Various Antioxidants
| Antioxidant System | Concentration (wt%) | OIT at 200°C (minutes) |
| Unstabilized PP | 0 | < 1 |
| PP + Hindered Phenol A | 0.1 | 25 |
| PP + Hindered Phenol B | 0.1 | 35 |
| PP + Hindered Phenol A + Phosphite | 0.1 + 0.1 | 60 |
Note: Data is representative and based on typical performance of hindered phenolic antioxidants. Actual results for this compound may vary.
Table 2: Melt Flow Index (MFI) of Polyethylene (PE) after Multiple Extrusions
| Antioxidant System | Concentration (wt%) | MFI (g/10 min) after 1st Pass | MFI (g/10 min) after 5th Pass |
| Unstabilized PE | 0 | 2.0 | 5.8 |
| PE + Hindered Phenol A | 0.2 | 2.1 | 2.5 |
| PE + Hindered Phenol B | 0.2 | 2.0 | 2.3 |
Note: MFI is a measure of the ease of flow of a molten polymer. An increase in MFI indicates polymer degradation (chain scission). Data is representative.[6]
Table 3: Yellowness Index (YI) of Polypropylene (PP) after Heat Aging
| Antioxidant System | Concentration (wt%) | YI after 1000h at 150°C |
| Unstabilized PP | 0 | 35 |
| PP + Hindered Phenol A | 0.15 | 8 |
| PP + Hindered Phenol B | 0.15 | 6 |
Note: Yellowness Index is a measure of the degree of yellowing of a material. Lower values indicate better color stability. Data is representative.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of polymer stabilizers.
Protocol 1: Determination of Oxidative Induction Time (OIT)
This protocol is based on the principles outlined in ASTM D3895.[7]
Objective: To determine the thermal stability of a polymer formulation containing this compound using Differential Scanning Calorimetry (DSC).
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Polymer sample (e.g., PP or PE) containing a known concentration of this compound
-
Control polymer sample (without antioxidant)
-
Aluminum DSC pans and lids
-
Crimper for sealing DSC pans
-
High-purity nitrogen and oxygen gas cylinders with regulators
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan using a crimper. Prepare an empty, sealed pan as a reference.
-
-
DSC Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
-
-
Measurement:
-
Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for PP) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Once the isothermal temperature is reached and the baseline is stable, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).
-
Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).
-
-
Data Analysis:
-
The OIT is determined as the time interval from the introduction of oxygen to the onset of the exothermic peak on the DSC thermogram.
-
Figure 2: Workflow for Oxidative Induction Time (OIT) measurement.
Protocol 2: Evaluation of Melt Flow Stability
This protocol is based on the principles for determining the Melt Flow Index (MFI).
Objective: To assess the ability of this compound to prevent degradation of a polymer during melt processing.
Materials and Equipment:
-
Melt Flow Indexer
-
Polymer granules with and without the antioxidant
-
Analytical balance
-
Standard die and piston for the MFI instrument
-
Stopwatch
Procedure:
-
Instrument Setup:
-
Set the temperature of the MFI instrument to the standard for the polymer being tested (e.g., 230°C for PP, 190°C for PE).
-
Select the appropriate load (e.g., 2.16 kg for PP and PE).
-
-
Sample Loading:
-
Once the instrument has reached the set temperature, load a specified amount of the polymer granules (typically 3-5 grams) into the barrel.
-
Allow the polymer to preheat for a specified time (e.g., 5-7 minutes).
-
-
Measurement:
-
Place the piston with the selected weight onto the molten polymer in the barrel.
-
Allow the polymer to extrude through the die.
-
After a steady flow is established, collect the extrudate for a fixed period (e.g., 1 minute).
-
-
Calculation:
-
Weigh the collected extrudate.
-
Calculate the MFI in grams per 10 minutes using the following formula: MFI (g/10 min) = (Weight of extrudate in grams / Collection time in seconds) * 600
-
-
Multiple Pass Extrusion (Optional):
-
To simulate the effects of recycling or more intensive processing, the polymer can be passed through an extruder multiple times.
-
Collect samples after each pass and measure the MFI to assess the change in melt viscosity over repeated processing cycles.
-
Figure 3: Workflow for Melt Flow Index (MFI) measurement.
Protocol 3: Accelerated Heat Aging and Colorimetry
Objective: To evaluate the long-term thermal stability and color retention of a polymer stabilized with this compound.
Materials and Equipment:
-
Forced-air oven
-
Polymer plaques (with and without antioxidant)
-
Spectrophotometer or colorimeter
-
Tensile testing machine
Procedure:
-
Sample Preparation:
-
Prepare standardized polymer plaques (e.g., 2 mm thick) by compression molding or injection molding.
-
-
Accelerated Aging:
-
Place the polymer plaques in a forced-air oven at an elevated temperature (e.g., 150°C for PP).
-
Remove samples at predetermined time intervals (e.g., 0, 250, 500, 750, 1000 hours).
-
-
Evaluation:
-
Color Measurement:
-
At each time interval, measure the color of the plaques using a spectrophotometer.
-
Calculate the Yellowness Index (YI) according to standard methods (e.g., ASTM E313).
-
-
Mechanical Property Testing:
-
At each time interval, perform tensile tests on the aged plaques to determine properties such as tensile strength and elongation at break.
-
Plot the retention of mechanical properties as a function of aging time.
-
-
Figure 4: Workflow for Accelerated Heat Aging and Property Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. stabilization-technologies.com [stabilization-technologies.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-di-tert-butylphenol, ethoxylated | CAS#:31692-02-1 | Chemsrc [chemsrc.com]
- 6. ahmadullins.com [ahmadullins.com]
- 7. 52073-65-1|this compound|BLDPharm [bldpharm.com]
Application Notes and Protocols: 2-(2,4-di-tert-butylphenoxy)ethanol as a Precursor for Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(2,4-di-tert-butylphenoxy)ethanol, a versatile precursor for the synthesis of a variety of fine chemicals. This document outlines its synthesis, key reactions, and potential applications, with a focus on the production of high-value phosphite antioxidants. Detailed experimental protocols are provided to guide researchers in their laboratory work.
Introduction
This compound is an aromatic alcohol that serves as a valuable intermediate in organic synthesis. Its sterically hindered di-tert-butylphenyl group provides thermal and oxidative stability to its derivatives, while the terminal hydroxyl group offers a reactive site for further chemical modifications. These characteristics make it an ideal precursor for a range of fine chemicals, including stabilizers, antioxidants, and potentially as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.
The primary application highlighted in these notes is the use of this compound in the synthesis of novel phosphite antioxidants. Hindered phenolic phosphites are a critical class of secondary antioxidants used to protect polymers from degradation during processing and long-term use.[1] The incorporation of the 2-(2,4-di-tert-butylphenoxy)ethyl moiety can impart unique solubility and compatibility properties to the resulting antioxidant molecule.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2,4-di-tert-butylphenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 2-haloethanol, such as 2-chloroethanol.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2,4-di-tert-butylphenol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Toluene or other suitable aprotic solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2,4-di-tert-butylphenol (1.0 eq) and toluene (5 mL per gram of phenol).
-
Slowly add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture vigorously.
-
Add 2-chloroethanol (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Reactant/Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Key Role |
| 2,4-di-tert-butylphenol | 206.32 | ~0.914 | Starting Material |
| 2-Chloroethanol | 80.51 | 1.20 | Electrophile |
| Sodium Hydroxide | 40.00 | - | Base |
| Toluene | 92.14 | 0.867 | Solvent |
Application in Fine Chemical Synthesis: Phosphite Antioxidants
The terminal hydroxyl group of this compound is a key functional handle for the synthesis of more complex molecules. A significant application is its reaction with phosphorus trichloride (PCl₃) to form a tris(alkoxy)phosphite, a class of compounds known for their excellent antioxidant properties.[1][2]
Prospective Experimental Protocol: Synthesis of Tris(2-(2,4-di-tert-butylphenoxy)ethyl) Phosphite
This protocol is based on established methods for the synthesis of triaryl and trialkyl phosphites from alcohols and phosphorus trichloride.[3]
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Anhydrous toluene or other inert solvent
-
Anhydrous triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous hexane
-
Diatomaceous earth (Celite®)
Equipment:
-
Dry, three-necked round-bottom flask with a dropping funnel, nitrogen inlet, and condenser
-
Magnetic stirrer
-
Schlenk line or other inert atmosphere setup
-
Cannula or syringe for liquid transfers
Procedure:
-
Set up a dry three-necked flask under a nitrogen atmosphere.
-
In the flask, dissolve this compound (3.0 eq) and triethylamine (3.3 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (1.0 eq) dropwise via the dropping funnel while maintaining the temperature at 0-5 °C. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy to confirm the formation of the phosphite ester.
-
Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the triethylamine hydrochloride precipitate. Wash the filter cake with anhydrous hexane.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess triethylamine.
-
The resulting crude product can be purified by vacuum distillation or by washing with a suitable solvent to yield the pure phosphite antioxidant.
| Reactant/Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Key Role |
| This compound | 250.38 | - | Nucleophile |
| Phosphorus trichloride | 137.33 | 1.574 | Electrophile |
| Triethylamine | 101.19 | 0.726 | Base/HCl Scavenger |
| Anhydrous Toluene | 92.14 | 0.867 | Solvent |
Visualizing the Synthesis
The following diagrams illustrate the synthetic pathways and a general workflow for the preparation and application of this compound.
Caption: Williamson Ether Synthesis of the target molecule.
Caption: Synthesis of a novel phosphite antioxidant.
Caption: General experimental workflow.
References
- 1. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104744506A - Method for preparing tri-(2, 4-di-tertiary butyl phenyl) phosphite ester antioxidant - Google Patents [patents.google.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
High-performance liquid chromatography (HPLC) analysis of 2-(2,4-di-tert-butylphenoxy)ethanol
This document provides a detailed application note and a starting protocol for the quantitative analysis of 2-(2,4-di-tert-butylphenoxy)ethanol in research and drug development settings using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided method is a foundational guideline and may require optimization for specific matrices and analytical objectives.
Introduction
This compound is a chemical intermediate that can be found in various industrial applications. Its accurate quantification is crucial for process monitoring, quality control, and stability studies. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, robust, and suitable for routine analysis.
Experimental Protocols
A precise and accurate analytical method is paramount for the reliable quantification of this compound. The following sections detail the necessary equipment, reagents, and procedures.
2.1. Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
Analytical Column: A C18 column (e.g., 150 mm × 3.0 mm, 5 µm particle size) is recommended as a starting point.
-
Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or formic acid for mobile phase modification. A reference standard of this compound with a purity of ≥98%.
2.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
Sample Preparation: The sample preparation will be matrix-dependent. For a simple solution, dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary. All solutions should be filtered through a 0.45 µm syringe filter before injection.
2.3. HPLC-UV Method
The following chromatographic conditions are a recommended starting point for method development.
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v). The addition of 0.1% phosphoric acid or formic acid can improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm[1] |
| Run Time | Approximately 10 minutes |
2.4. System Suitability
System suitability tests are essential to ensure the HPLC system is performing correctly. These tests should be performed before any sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 injections) |
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables are examples of how to summarize the results of a method validation.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision Data for this compound (n=6)
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | RSD (%) |
| Intra-day Precision | |||
| Low QC (5 µg/mL) | [Insert Data] | [Insert Data] | ≤ 2.0% |
| Mid QC (25 µg/mL) | [Insert Data] | [Insert Data] | ≤ 2.0% |
| High QC (75 µg/mL) | [Insert Data] | [Insert Data] | ≤ 2.0% |
| Inter-day Precision | |||
| Low QC (5 µg/mL) | [Insert Data] | [Insert Data] | ≤ 2.0% |
| Mid QC (25 µg/mL) | [Insert Data] | [Insert Data] | ≤ 2.0% |
| High QC (75 µg/mL) | [Insert Data] | [Insert Data] | ≤ 2.0% |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
This comprehensive guide provides a solid foundation for researchers, scientists, and drug development professionals to establish a reliable HPLC method for the analysis of this compound. Method validation according to ICH guidelines is recommended before application to routine sample analysis.
References
Application Notes and Protocols for the Ethoxylation of 2,4-di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ethoxylation of 2,4-di-tert-butylphenol is a chemical process that introduces a poly(ethylene glycol) chain onto the phenolic hydroxyl group. This modification significantly alters the physicochemical properties of the parent molecule, such as its solubility, hydrophilicity, and surface activity. The resulting ethoxylated 2,4-di-tert-butylphenol finds applications as a nonionic surfactant, emulsifier, and dispersing agent in various industrial and commercial products, including paints, coatings, adhesives, and cleaning agents.[1] Furthermore, in the context of drug development, ethoxylation can be a crucial strategy to improve the bioavailability and pharmacokinetic profile of poorly water-soluble drug candidates. 2,4-di-tert-butylphenol itself is a well-known antioxidant and a versatile intermediate in the synthesis of more complex molecules.[2]
This document provides a detailed overview of the experimental setup and a representative protocol for the ethoxylation of 2,4-di-tert-butylphenol, based on general procedures for the ethoxylation of alkylphenols.
Experimental Principles
The ethoxylation of 2,4-di-tert-butylphenol involves the reaction of the phenolic hydroxyl group with ethylene oxide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures. The general chemical equation is as follows:
(C(CH₃)₃)₂C₆H₃OH + n(C₂H₄O) → (C(CH₃)₃)₂C₆H₃O(CH₂CH₂O)ₙH
The degree of ethoxylation, represented by 'n', can be controlled by the molar ratio of 2,4-di-tert-butylphenol to ethylene oxide.[3][4] The reaction is commonly catalyzed by a base, such as potassium hydroxide (KOH), which deprotonates the phenol to form a more nucleophilic phenoxide ion.[4][5]
Experimental Setup and Protocol
Due to the lack of a specific published protocol for the ethoxylation of 2,4-di-tert-butylphenol, the following is a representative procedure adapted from general methods for the ethoxylation of alkylphenols. The steric hindrance from the two tert-butyl groups may necessitate more forcing conditions (e.g., higher temperature, pressure, or catalyst concentration) than for less hindered phenols.
Materials and Equipment
-
Reactants:
-
2,4-di-tert-butylphenol (≥98% purity)
-
Ethylene oxide (≥99.5% purity)
-
Potassium hydroxide (KOH) or other suitable catalyst (e.g., sodium hydroxide, double metal cyanide catalyst)
-
Inert gas (Nitrogen or Argon)
-
Neutralizing agent (e.g., acetic acid or phosphoric acid)
-
-
Equipment:
-
High-pressure autoclave reactor equipped with:
-
Magnetic stirrer or mechanical agitator
-
Temperature controller and thermocouple
-
Pressure gauge
-
Gas inlet and outlet valves
-
Liquid charging port
-
-
Ethylene oxide cylinder with a pressure regulator and a flow meter
-
Schlenk line or glove box for handling anhydrous and air-sensitive reagents
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Analytical instruments (e.g., GC-MS, HPLC, NMR) for product characterization
-
Experimental Protocol
1. Catalyst Preparation and Reactor Charging:
-
Ensure the autoclave reactor is clean, dry, and has been leak-tested.
-
Charge the reactor with 2,4-di-tert-butylphenol (1.0 eq).
-
Add the catalyst, for example, potassium hydroxide (typically 0.1-0.5 mol% relative to the phenol). For a more controlled reaction, a double metal cyanide (DMC) catalyst could be used at a concentration of 20 to 100 ppm based on the final product weight.
-
Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen) to remove any air and moisture.
2. Reaction Conditions:
-
Heat the reactor to the desired reaction temperature. For base-catalyzed ethoxylation of phenols, this is typically in the range of 130-180°C.[4][5]
-
Once the desired temperature is reached, slowly introduce ethylene oxide into the reactor. The pressure is typically maintained between 1 and 2 bar.[4] The molar ratio of 2,4-di-tert-butylphenol to ethylene oxide will determine the average length of the ethoxy chain and can range from 1:1 to 1:200.[3]
-
The addition of ethylene oxide should be carefully controlled to manage the exothermic nature of the reaction and prevent a thermal runaway.[4]
-
Maintain the reaction at the set temperature and pressure with vigorous stirring for a predetermined time, which can range from several hours to a full day, depending on the desired degree of ethoxylation and the catalyst activity.
3. Reaction Work-up and Product Isolation:
-
After the reaction is complete, cool the reactor to room temperature.
-
Vent any unreacted ethylene oxide safely.
-
Neutralize the catalyst by adding a suitable acid (e.g., acetic acid or phosphoric acid) until the reaction mixture is neutral.
-
The crude product can be purified by techniques such as vacuum distillation to remove any unreacted starting material and low molecular weight oligomers, or by precipitation and washing if the product is a solid.
-
The final product should be characterized by analytical methods such as NMR, IR, and mass spectrometry to confirm its structure and determine the average degree of ethoxylation.
Data Presentation
| Entry | Molar Ratio (Phenol:EO) | Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Avg. Degree of Ethoxylation (n) | Yield (%) |
| 1 | 1:5 | KOH (0.5 mol%) | 150 | 2 | 8 | ~5 | >90 |
| 2 | 1:10 | KOH (0.5 mol%) | 150 | 2 | 12 | ~10 | >90 |
| 3 | 1:20 | DMC (50 ppm) | 130 | 1.5 | 10 | ~20 | >95 |
| 4 | 1:50 | NaOH (0.5 mol%) | 160 | 2 | 18 | ~50 | >90 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the ethoxylation of 2,4-di-tert-butylphenol.
Signaling Pathway of Base-Catalyzed Ethoxylation
Caption: Simplified reaction pathway for base-catalyzed ethoxylation.
References
- 1. Alkylphenol ethoxylates | Ethoxylated alkylphenol [venus-goa.com]
- 2. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 3. US7084103B1 - Methods of preparation of ethoxylated phenolic compounds, compositions containing the same and related methods - Google Patents [patents.google.com]
- 4. Ethoxylation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of 2,4-di-tert-butylphenol to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic 2-carbon synthon, typically 2-chloroethanol or ethylene oxide, in an SN2 reaction.[1][2]
Q2: What are the key reagents and general conditions for this synthesis?
A2: The key reagents are 2,4-di-tert-butylphenol, a base to deprotonate the phenol, and an alkylating agent. Common bases include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). The choice of alkylating agent is typically 2-chloroethanol or ethylene oxide. The reaction is usually carried out in a polar aprotic solvent like acetonitrile or THF at temperatures ranging from room temperature to reflux.[3]
Q3: What are the main challenges and potential side reactions in this synthesis?
A3: The primary challenges are often related to the steric hindrance of the 2,4-di-tert-butylphenol, which can slow down the reaction rate. Potential side reactions include:
-
Elimination: If using a secondary or tertiary alkyl halide as the electrophile, elimination reactions can compete with the desired substitution, leading to the formation of alkenes. However, with a primary electrophile like 2-chloroethanol, this is less of a concern.[2]
-
Dialkylation: Reaction of the newly formed alcohol group of the product with another molecule of the alkylating agent can occur, leading to the formation of a diether byproduct.
-
Incomplete reaction: Due to steric hindrance, the reaction may not go to completion, resulting in a mixture of starting material and product.
Q4: How can the yield of the reaction be optimized?
A4: Several factors can be adjusted to optimize the yield:
-
Choice of Base and Solvent: A strong base like sodium hydride in an aprotic solvent like THF can effectively deprotonate the phenol. Weaker bases like potassium carbonate in acetonitrile can also be used, sometimes requiring higher temperatures.
-
Reaction Temperature and Time: Increasing the temperature can help overcome the activation energy barrier, but it can also promote side reactions. The reaction time should be monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
Molar Ratios: Using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of byproducts.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially in a two-phase system (e.g., aqueous NaOH and an organic solvent). This can enhance the reaction rate and allow for milder reaction conditions.[1]
Q5: What are the recommended purification methods for this compound?
A5: The crude product is typically purified by column chromatography on silica gel. The choice of eluent (mobile phase) depends on the polarity of the impurities. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the desired product. Distillation under reduced pressure can also be an option for purification if the product is thermally stable and the boiling points of the components are sufficiently different.
Troubleshooting Guide
The following table provides a guide to common issues encountered during the synthesis of this compound, their probable causes, and suggested solutions.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 2,4-di-tert-butylphenol.2. Insufficient reaction temperature or time.3. Deactivated alkylating agent.4. Steric hindrance slowing the reaction. | 1. Use a stronger base (e.g., NaH) or ensure anhydrous conditions.2. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC.3. Use a fresh or properly stored alkylating agent.4. Consider using a phase-transfer catalyst to enhance the reaction rate. |
| Presence of Unreacted 2,4-di-tert-butylphenol | 1. Insufficient amount of base.2. Short reaction time.3. Low reaction temperature. | 1. Use at least one equivalent of base relative to the phenol.2. Increase the reaction time and monitor by TLC until the starting material is consumed.3. Gradually increase the reaction temperature. |
| Formation of a Diether Byproduct | 1. High excess of the alkylating agent.2. High reaction temperature. | 1. Use a molar ratio of alkylating agent to phenol closer to 1:1.2. Perform the reaction at a lower temperature for a longer duration. |
| Difficult Purification | 1. Byproducts with similar polarity to the product.2. Oily product that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.2. If the product is an oil, ensure complete removal of solvent. High-vacuum distillation may be an option. |
Experimental Protocols
Method 1: Williamson Ether Synthesis using 2-Chloroethanol
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
2,4-di-tert-butylphenol
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
2-Chloroethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2,4-di-tert-butylphenol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Method 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
This method offers a potentially greener alternative using a phase-transfer catalyst.
Materials:
-
2,4-di-tert-butylphenol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,4-di-tert-butylphenol (1.0 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene.
-
Add a solution of sodium hydroxide (2.0 equivalents) in water.
-
Add 2-chloroethanol (1.2 equivalents) to the biphasic mixture.
-
Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Reaction Pathway: Williamson Ether Synthesis
Caption: Williamson ether synthesis of this compound.
Experimental Workflow
References
Identifying byproducts in the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2,4-di-tert-butylphenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks an electrophilic 2-carbon synthon, typically 2-chloroethanol or 2-bromoethanol, via an S(_N)2 mechanism.[1][2]
Q2: What are the critical parameters to control during the synthesis?
Several parameters are crucial for a successful synthesis with high yield and purity:
-
Base Selection: A strong base is required to efficiently deprotonate the sterically hindered and weakly acidic 2,4-di-tert-butylphenol. Common choices include sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH) in a suitable solvent.[2]
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Solvent Choice: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are often preferred as they can accelerate the rate of S(_N)2 reactions.[1] Protic solvents may slow down the reaction by solvating the nucleophile.
-
Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C, to ensure a reasonable reaction rate.[1] However, excessively high temperatures can promote side reactions.
-
Purity of Reagents: The purity of the starting materials, 2,4-di-tert-butylphenol and the 2-haloethanol, is critical to avoid the introduction of impurities that may be difficult to remove from the final product.
Q3: What are the expected physical properties of the final product?
This compound is a solid at room temperature. Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C({16})H({26})O(_2) |
| Molecular Weight | 250.38 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 58-60 °C |
Troubleshooting Guide: Identifying and Mitigating Byproducts
This guide addresses common issues related to byproduct formation during the synthesis of this compound.
Issue 1: Presence of unreacted 2,4-di-tert-butylphenol in the final product.
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Question: My final product shows a significant amount of unreacted 2,4-di-tert-butylphenol upon analysis (e.g., by TLC, GC-MS, or NMR). What could be the cause and how can I resolve this?
-
Answer:
-
Possible Causes:
-
Incomplete Deprotonation: The base used may not have been strong enough or used in a sufficient stoichiometric amount to fully deprotonate the 2,4-di-tert-butylphenol.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
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Poor Quality of Reagents: Moisture in the solvent or starting materials can quench the strong base.
-
-
Troubleshooting Steps:
-
Optimize Base and Reaction Conditions: Ensure a strong, dry base (like NaH) is used in at least a stoichiometric equivalent. Consider slightly increasing the reaction temperature or extending the reaction time.
-
Purification: Unreacted 2,4-di-tert-butylphenol can often be removed by column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation. Alternatively, washing the organic extract with a dilute aqueous base (e.g., 1M NaOH) can help remove the acidic phenol.
-
-
Issue 2: Formation of a byproduct with a similar polarity to the desired product.
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Question: I am observing an impurity that is difficult to separate from my product by column chromatography. What could this be and how can I prevent its formation?
-
Answer:
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Possible Byproduct: Bis(2-(2,4-di-tert-butylphenoxy)ethyl) ether. This can arise if the initially formed product, this compound, is deprotonated by the excess base and reacts with another molecule of 2-chloroethanol.
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Prevention and Mitigation:
-
Control Stoichiometry: Use a slight excess of 2,4-di-tert-butylphenol relative to 2-chloroethanol to minimize the chance of the product reacting further.
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Careful Addition of Reagents: Add the 2-chloroethanol slowly to the reaction mixture containing the phenoxide. This helps to maintain a low concentration of the alkylating agent and favors the primary reaction.
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Purification: A careful column chromatography with a shallow gradient of a more polar solvent may be required to separate this less polar diether byproduct from the desired monoether alcohol.
-
-
Issue 3: Evidence of C-Alkylation.
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Question: My mass spectrometry data suggests the presence of a compound with the same mass as my product, but my NMR spectrum is inconsistent with the expected structure. Could this be an isomer?
-
Answer:
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Possible Byproduct: C-alkylated isomers. Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored in Williamson ether synthesis, C-alkylation can occur under certain conditions.
-
Prevention and Mitigation:
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Solvent Choice: The choice of solvent can influence the O- versus C-alkylation ratio. Protic solvents can favor O-alkylation by solvating the phenoxide ion.
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Counter-ion: The nature of the cation can also play a role.
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Purification: C-alkylated byproducts will have different polarities and spectroscopic characteristics. They can typically be separated by column chromatography. 2D NMR techniques (like HMBC and HSQC) can be invaluable in confirming the structure of these isomeric byproducts.
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Summary of Potential Byproducts and Identification Data
| Byproduct | Potential Cause | Suggested Analytical Identification | Mitigation Strategy |
| Unreacted 2,4-di-tert-butylphenol | Incomplete reaction | GC-MS, NMR (distinct aromatic and hydroxyl signals) | Optimize reaction conditions, purification by column chromatography or base wash |
| Bis(2-(2,4-di-tert-butylphenoxy)ethyl) ether | Over-alkylation of the product | MS (higher molecular weight), NMR (absence of hydroxyl proton, different integration of ethoxy protons) | Control stoichiometry, slow addition of alkylating agent |
| C-alkylated Isomers | Ambident nature of phenoxide nucleophile | MS (same mass as product), NMR (complex aromatic region, presence of both phenolic and alcoholic OH) | Optimize solvent and counter-ion, purification by column chromatography |
Experimental Protocols
Protocol 1: General Synthesis of this compound
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Reaction Setup: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF, a solution of 2,4-di-tert-butylphenol (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Formation of Phenoxide: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
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Alkylation: The mixture is then heated to 60-80 °C, and 2-chloroethanol (1.1 eq.) is added dropwise.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating byproducts.
References
Technical Support Center: Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol. The information is presented in a question-and-answer format to directly address common issues encountered during this Williamson ether synthesis.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction or the prevalence of side reactions.
Potential Causes & Solutions:
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Incomplete Deprotonation of 2,4-di-tert-butylphenol: The first step of the Williamson ether synthesis is the formation of the phenoxide. If the base is not strong enough or used in insufficient quantity, the starting phenol will not be fully converted to the nucleophilic phenoxide.
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Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in a slight excess (e.g., 1.1 equivalents) to drive the deprotonation to completion. The reaction should be performed in an anhydrous aprotic solvent.
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Steric Hindrance: 2,4-di-tert-butylphenol is a sterically bulky molecule. This steric hindrance can slow down the desired SN2 reaction.[1][2]
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Solution: Increase the reaction time and/or temperature to overcome the steric barrier. However, be aware that higher temperatures may also promote side reactions. A good starting point is refluxing in a solvent like DMF or DMSO.
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Side Reactions: The most common side reactions are E2 elimination and C-alkylation, which consume the reactants and reduce the yield of the desired ether.[1][3][4]
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Solution: To minimize E2 elimination, use a primary alkyl halide (2-chloroethanol is suitable). To disfavor C-alkylation, employ a polar aprotic solvent such as DMF or DMSO, which solvates the cation of the base, leaving a more reactive "naked" phenoxide ion that favors O-alkylation.[4]
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Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. What is it and how can I prevent its formation?
The observation of an alkene byproduct is likely due to an E2 elimination reaction competing with the desired SN2 substitution.
Explanation:
The sterically hindered 2,4-di-tert-butylphenoxide can act as a base, abstracting a proton from the carbon adjacent to the halogen on the 2-chloroethanol, leading to the formation of ethene and the starting phenol. This is a classic competing pathway in Williamson ether synthesis, especially with bulky bases/nucleophiles.[1][2]
Prevention Strategies:
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Reaction Temperature: Lowering the reaction temperature can favor the SN2 reaction over E2 elimination, as elimination reactions often have a higher activation energy.
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Choice of Leaving Group: While 2-chloroethanol is commonly used, converting the hydroxyl group of ethanol to a better leaving group that is less prone to elimination under basic conditions, such as a tosylate (forming 2-tosyloxyethanol), can sometimes improve yields.
Q3: My product analysis (e.g., NMR, GC-MS) shows an isomer of my target molecule. What is this isomer and why is it forming?
The most likely isomeric byproduct is a result of C-alkylation, where the ethanol group is attached to the aromatic ring instead of the phenolic oxygen.
Explanation:
The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions relative to the hydroxyl group). While O-alkylation is generally favored, C-alkylation can occur under certain conditions.[3][4]
Factors Influencing C-Alkylation vs. O-Alkylation:
| Factor | Favors O-Alkylation | Favors C-Alkylation |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic (e.g., water, ethanol) |
| Counter-ion | Loosely associated (e.g., K+, Cs+) | Tightly associated (e.g., Li+) |
| Temperature | Lower temperatures | Higher temperatures |
To minimize C-alkylation, it is recommended to use a polar aprotic solvent and a base with a larger, less coordinating cation like potassium or cesium.
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound?
Experimental Protocol:
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Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-di-tert-butylphenol in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
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Add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
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Alkylation: Slowly add 2-chloroethanol (1.0-1.2 eq.) to the reaction mixture.
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Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Q2: How can I effectively purify the final product from unreacted starting materials and byproducts?
Purification can typically be achieved using standard laboratory techniques:
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Column Chromatography: This is a very effective method for separating the desired product from the more polar unreacted 2,4-di-tert-butylphenol and the potentially less polar C-alkylated byproduct. A gradient of hexane and ethyl acetate is a common eluent system for such separations.
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Recrystallization: If the product is a solid at room temperature, recrystallization can be an excellent purification method. The choice of solvent will depend on the solubility of the product and impurities.
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Distillation: If the product and byproducts have sufficiently different boiling points, distillation under reduced pressure (to avoid decomposition) can be employed.
Q3: What are the expected spectroscopic signatures (NMR, IR) for the main product and potential byproducts?
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals | Key IR Bands |
| This compound | Aromatic protons, triplet for -OCH₂-, triplet for -CH₂OH, singlets for tert-butyl groups. | Aromatic carbons, carbons of the ethoxy chain, carbons of the tert-butyl groups. | Broad O-H stretch (~3400 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), aromatic C-H and C=C stretches. |
| 2,4-di-tert-butylphenol (starting material) | Aromatic protons, phenolic -OH proton (broad singlet), singlets for tert-butyl groups. | Aromatic carbons, carbons of the tert-butyl groups. | Broad O-H stretch (~3600-3200 cm⁻¹), aromatic C-H and C=C stretches. |
| C-alkylated byproduct | Aromatic protons (different splitting pattern), aliphatic protons of the ethanol group attached to the ring, phenolic -OH proton, singlets for tert-butyl groups. | Aromatic carbons (with a quaternary carbon where alkylation occurred), carbons of the ethanol chain, carbons of the tert-butyl groups. | Broad O-H stretch (~3600-3200 cm⁻¹), aromatic C-H and C=C stretches. |
Visualizing Reaction Pathways and Workflows
Main Reaction and Side Reactions
References
- 1. This compound | C16H26O2 | CID 154268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. RU2592847C2 - Method of producing 2-(2-tret.butylamino-ethoxy)-ethanol (tret.butylaminodiglycol, tbadg) - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Improving the reaction conditions for 2-(2,4-di-tert-butylphenoxy)ethanol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 2,4-di-tert-butylphenol with a 2-haloethanol.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
| Issue | Potential Cause | Recommendation |
| Low or no conversion of 2,4-di-tert-butylphenol | Inefficient deprotonation of the phenol: The base used may not be strong enough to deprotonate the sterically hindered phenol effectively. | Use a strong base such as sodium hydride (NaH) to ensure complete formation of the phenoxide. Since phenols are more acidic than aliphatic alcohols, a weaker base might also be used, but a strong one is often more effective.[1] |
| Presence of water: Water will react with the strong base, neutralizing it and preventing the deprotonation of the phenol. | Ensure all reactants and the solvent are anhydrous. Dry the solvent using appropriate methods and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of side products | Elimination reaction of the 2-haloethanol: The phenoxide can act as a base, promoting an E2 elimination reaction with the 2-haloethanol, especially at higher temperatures. This is a common competing reaction in Williamson ether syntheses.[2] | Use a primary alkyl halide, as they are less prone to elimination reactions.[3][4] Maintain a moderate reaction temperature. |
| Self-condensation of 2-haloethanol: Under basic conditions, 2-haloethanol can react with itself. | Add the 2-haloethanol slowly to the solution of the phenoxide to maintain a low concentration of the haloethanol. | |
| Reaction is very slow | Steric hindrance: The bulky tert-butyl groups on the phenol can sterically hinder the approach of the electrophile to the phenoxide oxygen in the SN2 reaction.[3][4] | Increase the reaction temperature and/or extend the reaction time. Use a less sterically hindered 2-haloethanol if possible. |
| Inappropriate solvent: The choice of solvent significantly impacts the rate of SN2 reactions. | Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2] These solvents solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.[4] | |
| Difficulty in product purification | Similar polarity of starting material and product: Both 2,4-di-tert-butylphenol and the product have similar structural features, which can make chromatographic separation challenging. | Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. Recrystallization could also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Williamson ether synthesis, which is an SN2 reaction.[3] The process involves two main steps:
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Deprotonation: A strong base is used to deprotonate the hydroxyl group of 2,4-di-tert-butylphenol, forming a sodium or potassium phenoxide.[1]
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Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile and attacks the electrophilic carbon of a 2-haloethanol (e.g., 2-chloroethanol), displacing the halide and forming the ether linkage.[3]
Caption: Williamson ether synthesis mechanism.
Q2: Which base is most suitable for this reaction?
A2: A strong base is recommended to ensure complete deprotonation of the phenol. Sodium hydride (NaH) is a common and effective choice. It forms hydrogen gas as a byproduct, which is easily removed from the reaction mixture.
Q3: What are the ideal solvent choices?
A3: Polar aprotic solvents are generally the best choice for promoting SN2 reactions.[2] They can solvate the counter-ion of the base (e.g., Na+) without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[4] Recommended solvents include:
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Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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Acetonitrile
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Tetrahydrofuran (THF)[4]
Q4: Can I use a tertiary alkyl halide as the electrophile?
A4: It is not recommended to use a tertiary alkyl halide. Tertiary alkyl halides are highly prone to undergoing elimination (E2) reactions in the presence of a strong base/nucleophile, which will significantly reduce the yield of the desired ether product.[2][4] The Williamson ether synthesis works best with primary alkyl halides.[3][4]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (2,4-di-tert-butylphenol) and the appearance of the product.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
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2,4-di-tert-butylphenol
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Sodium hydride (60% dispersion in mineral oil)
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2-Chloroethanol
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Anhydrous dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Inert atmosphere setup (e.g., nitrogen or argon line)
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Separatory funnel
Procedure:
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Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.
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Deprotonation: Under an inert atmosphere, add 2,4-di-tert-butylphenol (1.0 eq) to anhydrous DMF. To this solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium phenoxide.
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Nucleophilic Substitution: Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture. Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
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Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
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Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
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Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation
For systematic optimization of the reaction conditions, it is recommended to vary key parameters and record the corresponding product yields.
Table 1: Screening of Reaction Conditions
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | DMF | 60 | 12 | Record Yield |
| 2 | NaH (1.1) | DMF | 80 | 12 | Record Yield |
| 3 | NaH (1.1) | DMSO | 60 | 12 | Record Yield |
| 4 | NaH (1.1) | THF | 60 | 24 | Record Yield |
| 5 | K₂CO₃ (2.0) | Acetonitrile | Reflux | 24 | Record Yield |
This table serves as a template for organizing experimental data to identify the optimal conditions for the synthesis of this compound.
References
Stability issues of 2-(2,4-di-tert-butylphenoxy)ethanol under different conditions
Welcome to the technical support center for 2-(2,4-di-tert-butylphenoxy)ethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues during their experiments. The information provided is based on general chemical principles for phenolic ethers and related compounds, as specific stability data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: Based on the safety data sheets of structurally related compounds, it is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light. Avoid contact with strong acids, bases, and oxidizing agents.
Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?
A2: A color change in your solution could indicate degradation, potentially due to oxidation or photodegradation. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions. This can lead to the formation of colored quinone-type structures. Ensure your solution is protected from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Q3: My analytical results show a decrease in the concentration of this compound over time. How can I investigate the cause?
A3: A decrease in concentration suggests instability under your experimental conditions. To identify the cause, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation pathways. See the troubleshooting guide below for a general approach.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not well-documented, potential degradation pathways based on its structure include:
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Hydrolysis: Cleavage of the ether linkage to form 2,4-di-tert-butylphenol and ethylene glycol. This is generally slow for aryl ethers but can be forced under harsh acidic or basic conditions.
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Oxidation: Oxidation of the phenol ring or the ethanol side chain. This could lead to the formation of quinones, aldehydes, or carboxylic acids.
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Photodegradation: Light exposure, especially UV light, can induce degradation, potentially leading to cleavage of the ether bond or modifications to the aromatic ring.
Troubleshooting Guide: Investigating Stability Issues
This guide provides a general workflow for troubleshooting stability problems with this compound.
Problem: Unexpected loss of compound or appearance of unknown peaks in chromatogram.
Workflow for Investigating Degradation:
Caption: Troubleshooting workflow for investigating stability issues.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and 60°C.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.
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Thermal Degradation: Store the stock solution at 60°C in the dark.
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Photostability: Expose the stock solution to a photostability chamber with a controlled light source (e.g., option 2 of ICH Q1B). Wrap a control sample in aluminum foil to protect it from light.
3. Sample Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
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If necessary, neutralize the acidic and basic samples.
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Dilute the samples to a suitable concentration and analyze using a stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
1. Instrument and Column:
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A standard HPLC system with a UV detector.
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A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
2. Mobile Phase and Gradient (Example):
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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A gradient elution can be optimized to separate the parent compound from its degradation products. A starting point could be a linear gradient from 30% B to 90% B over 20 minutes.
3. Detection:
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Monitor the UV absorbance at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 275 nm for the substituted phenol ring).
4. Method Validation:
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The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.
Data Presentation
The following table provides an example of how to present quantitative data from a forced degradation study. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | Remaining Parent Compound (%) | Appearance of Solution |
| Control (RT) | 48 | 99.8 | Colorless |
| 0.1 M HCl (60°C) | 24 | 95.2 | Colorless |
| 0.1 M NaOH (60°C) | 24 | 88.5 | Faint Yellow |
| 3% H₂O₂ (RT) | 8 | 75.3 | Yellow |
| Thermal (60°C) | 48 | 98.1 | Colorless |
| Photolytic (ICH Q1B) | 24 | 82.7 | Pale Yellow |
Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative stress.
Technical Support Center: Purification of 2,4-di-tert-butylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively remove unreacted 2,4-di-tert-butylphenol (2,4-DTBP) from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove unreacted 2,4-di-tert-butylphenol?
A1: Unreacted 2,4-di-tert-butylphenol can be removed from a product mixture using several standard laboratory techniques. The choice of method depends on the scale of the experiment, the nature of the desired product and other impurities, and the desired final purity. The most common methods include:
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Column Chromatography: Effective for separating compounds with different polarities.
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Liquid-Liquid Extraction: Utilizes the acidic nature of the phenol to separate it from neutral or basic compounds.
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Crystallization: Purifies the product by taking advantage of differences in solubility between the product and 2,4-DTBP.
-
Distillation: Suitable for thermally stable, volatile compounds with different boiling points.
Q2: What are the key physical properties of 2,4-di-tert-butylphenol relevant to its removal?
A2: Understanding the physical properties of 2,4-di-tert-butylphenol is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below.
| Property | Value | Implication for Purification |
| Melting Point | 53-56 °C[1] | Relevant for crystallization and handling of the pure compound. |
| Boiling Point | 263.5 - 265 °C (at atmospheric pressure)[1][2] | High boiling point suggests that vacuum distillation is preferable to avoid thermal degradation of the product. |
| Vapor Pressure | 1 mmHg @ 84.5 °C; 4.77 x 10⁻³ mmHg @ 25 °C[1][2] | Low vapor pressure at room temperature, but sufficient for vacuum distillation at elevated temperatures. |
| Solubility | Soluble in methanol, ether, acetone, chloroform. Practically insoluble in water.[1] | High solubility in common organic solvents makes it amenable to chromatography and extraction. Poor water solubility is key for liquid-liquid extraction. |
| pKa | ~11.6 - 11.7[2] | The weakly acidic nature allows for its conversion to a water-soluble phenolate salt with a strong base, which is the basis for extractive removal. |
Q3: How can I visualize the general workflow for removing 2,4-di-tert-butylphenol?
A3: The following diagram illustrates a general decision-making workflow for selecting an appropriate purification method.
Caption: Decision workflow for selecting a method to remove 2,4-DTBP.
Troubleshooting Guides
Method 1: Liquid-Liquid Extraction (Basic Wash)
This method is ideal for removing acidic phenolic impurities from a mixture of neutral or basic organic compounds.
Q: My product is stable to basic conditions. How can I use extraction to remove 2,4-di-tert-butylphenol?
A: You can perform a basic wash to convert the weakly acidic 2,4-DTBP into its water-soluble sodium salt (sodium 2,4-di-tert-butylphenolate), which will then partition into the aqueous phase.
Experimental Protocol:
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The aqueous layer will contain the sodium phenolate.[3]
-
Drain and Repeat: Drain the lower aqueous layer. Repeat the extraction with fresh NaOH solution two more times to ensure complete removal of the phenol.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine or by passing the mixture through a pad of celite.
-
Incomplete Removal: If TLC or other analysis shows residual 2,4-DTBP, increase the concentration of the NaOH solution or the number of extractions.
Caption: Workflow for removing 2,4-DTBP via liquid-liquid extraction.
Method 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Q: How do I set up a column to separate my product from 2,4-di-tert-butylphenol?
A: Since 2,4-DTBP is a relatively nonpolar compound, normal-phase chromatography using silica gel or alumina is a common and effective method.
Experimental Protocol:
-
Stationary Phase Selection: Silica gel is a good starting point for the separation of phenols.[4][5] Alumina can also be used, particularly for separating acidic or basic compounds.[5][6]
-
Mobile Phase Selection: A nonpolar eluent system is typically used. Start with a low polarity solvent system, such as n-hexane/ethyl acetate or n-hexane/dichloromethane, and gradually increase the polarity. A typical starting point could be 95:5 hexane:ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC. 2,4-DTBP, being less polar than many functionalized products, will typically elute earlier.
-
Fraction Analysis and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure.
Troubleshooting:
-
Poor Separation: If the product and 2,4-DTBP co-elute, adjust the polarity of the mobile phase. A shallower gradient (slower increase in polarity) may improve resolution.
-
Streaking on TLC/Column: This may indicate that the compound is too polar for the chosen solvent system or that the sample is overloading the column. Try a more polar eluent or use a larger column with more stationary phase.
Caption: Workflow for removing 2,4-DTBP using column chromatography.
Method 3: Crystallization
Crystallization is an effective method for purifying a solid product if its solubility and that of 2,4-DTBP differ significantly in a particular solvent.
Q: Can I remove 2,4-di-tert-butylphenol by crystallizing my solid product?
A: Yes, if you can find a suitable solvent in which your product has low solubility at a low temperature and 2,4-DTBP is more soluble (or vice versa).
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the desired product upon cooling.[7] 2,4-DTBP is soluble in many organic solvents, so finding a solvent where your product is less soluble is key.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the less soluble compound (hopefully your product).
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the dissolved 2,4-DTBP.
-
Drying: Dry the crystals under vacuum.
Troubleshooting:
-
No Crystals Form: The solution may not be saturated enough, or the product may be too soluble. Try evaporating some of the solvent and re-cooling, or try a different solvent.
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try diluting the solution slightly or allowing it to cool more slowly.
-
Low Purity: If the crystals are still contaminated with 2,4-DTBP, a second recrystallization may be necessary.
Method 4: Vacuum Distillation
Distillation is suitable for separating liquids with different boiling points. Due to the high boiling point of 2,4-DTBP, vacuum distillation is necessary to prevent decomposition.
Q: My product is a liquid and is thermally stable. Can I use distillation?
A: Yes, if your product has a significantly different boiling point from 2,4-DTBP under vacuum, this can be an effective large-scale purification method.
Experimental Protocol:
-
Determine Feasibility: Compare the boiling points of your product and 2,4-DTBP at a given pressure. A difference of at least 25 °C is generally required for good separation with a simple distillation, though a fractional distillation column can separate compounds with closer boiling points.
-
Setup: Assemble a vacuum distillation apparatus. A short-path distillation apparatus is often suitable for high-boiling compounds.
-
Distillation: Heat the mixture under vacuum. The compound with the lower boiling point will distill first. Collect the fractions at different temperature ranges.
-
Analysis: Analyze the fractions to identify those containing the pure product.
Troubleshooting:
-
Bumping: To prevent bumping (sudden, violent boiling), use a magnetic stirrer or add boiling chips to the distillation flask.
-
Poor Separation: If the separation is not clean, use a fractionating column packed with Raschig rings or Vigreux indentations to increase the number of theoretical plates.
-
Product Decomposition: If the product is decomposing even under vacuum, the temperature is too high. Reduce the pressure further to lower the boiling point.
References
- 1. 2,4-Di-tert-butylphenol price,buy 2,4-Di-tert-butylphenol - chemicalbook [chemicalbook.com]
- 2. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. How Does The Isolation of 2 4-Di-tert-butylphenol and Butyrospermum 3 Take Place? [vinatiorganics.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Is alumina oxide better than silica gel? - Desicca Chemicals [desiccantsmanufacturers.com]
- 7. esisresearch.org [esisresearch.org]
Troubleshooting low conversion rates in 2-(2,4-di-tert-butylphenoxy)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol. The following information addresses common issues related to low conversion rates and provides detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low conversion rates in the synthesis of this compound via the Williamson ether synthesis. What are the potential causes?
Low conversion rates in the Williamson ether synthesis of this compound can stem from several factors, primarily related to the sterically hindered nature of the 2,4-di-tert-butylphenol starting material. The bulky tert-butyl groups can impede the approach of the electrophile to the phenoxide oxygen, making the competing elimination reaction more favorable.[1][2][3]
Common Causes for Low Conversion:
-
Steric Hindrance: The primary challenge in this synthesis is the steric bulk of the 2,4-di-tert-butylphenoxide nucleophile. This bulkiness can hinder the SN2 attack on the electrophile.[2]
-
Incomplete Deprotonation: The phenolic proton of 2,4-di-tert-butylphenol must be completely removed to form the more nucleophilic phenoxide. An insufficient amount or strength of the base will result in unreacted starting material.
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Side Reactions (Elimination): The Williamson ether synthesis is in competition with the E2 elimination pathway.[1] The basic conditions required for the reaction can promote the elimination of the alkyl halide, especially if it is secondary or tertiary, to form an alkene. Even with a primary alkyl halide like 2-chloroethanol, elevated temperatures can favor elimination.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or choice of base can all contribute to low yields.
-
Purity of Reagents: The presence of water or other impurities in the reagents or solvent can quench the strong base and hinder the reaction.
Q2: What is a reliable experimental protocol for the synthesis of this compound?
A general and effective method for this synthesis is the Williamson ether synthesis, which involves the reaction of the sodium salt of 2,4-di-tert-butylphenol with an ethylene halo-hydrin, such as 2-chloroethanol.
Detailed Experimental Protocol:
Materials:
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2,4-di-tert-butylphenol
-
Sodium hydroxide (NaOH) or Sodium Hydride (NaH)
-
2-Chloroethanol
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Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent[1]
-
Toluene
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[2]
Procedure:
-
Formation of the Phenoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2,4-di-tert-butylphenol in anhydrous DMF.
-
Add sodium hydroxide (or carefully add sodium hydride in portions) to the solution at room temperature.
-
Heat the mixture to ensure complete deprotonation and formation of the sodium 2,4-di-tert-butylphenoxide. The reaction is typically exothermic.
-
Etherification: To the resulting phenoxide solution, add 2-chloroethanol dropwise at a controlled temperature.
-
After the addition is complete, heat the reaction mixture to drive the reaction to completion. The optimal temperature and time will depend on the specific reagents and scale.
-
Work-up: After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent like toluene or diethyl ether.
-
Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic salts.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Q3: How can I optimize the reaction conditions to improve the conversion rate?
Optimizing the reaction parameters is crucial for maximizing the yield of the desired ether and minimizing side products.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base like sodium hydride (NaH). | Ensures complete and rapid deprotonation of the sterically hindered phenol without competing in the etherification step. |
| Solvent | Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] | These solvents effectively solvate the cation of the phenoxide, leaving the oxygen anion more nucleophilic and available for reaction. They also favor the SN2 pathway over E2. |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | Higher temperatures tend to favor the competing E2 elimination reaction, leading to the formation of ethylene and regeneration of the phenoxide. |
| Electrophile | Use a primary alkyl halide with a good leaving group, such as 2-bromoethanol or 2-iodoethanol, instead of 2-chloroethanol. | Bromide and iodide are better leaving groups than chloride, which can increase the rate of the desired SN2 reaction. |
| Phase-Transfer Catalysis | Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). | A PTC can facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the alkyl halide is, increasing the reaction rate and allowing for milder reaction conditions. |
Q4: What are the common side products, and how can I minimize their formation?
The primary side reaction in this synthesis is the E2 elimination of the 2-haloethanol, which is promoted by the basic conditions.
-
Major Side Product: Ethene (gas) and regenerated 2,4-di-tert-butylphenol.
-
Minimization Strategies:
-
Use the least sterically hindered and most reactive primary alkyl halide (e.g., 2-iodoethanol).
-
Maintain a moderate reaction temperature.
-
Ensure a stoichiometric or slight excess of the alkylating agent, but avoid a large excess which can lead to other side reactions.
-
Another potential, though less common, side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen. This is more likely to occur under certain conditions with specific catalysts.
Q5: Are there alternative synthesis routes that can avoid the issues of the Williamson ether synthesis?
Yes, an alternative approach is the reaction of 2,4-di-tert-butylphenol with ethylene carbonate or ethylene oxide. This method avoids the use of a halide leaving group and can sometimes offer better yields for sterically hindered phenols.
Alternative Protocol using Ethylene Carbonate:
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In a suitable reactor, mix 2,4-di-tert-butylphenol and ethylene carbonate.
-
Add a basic catalyst, such as potassium carbonate or a quaternary ammonium salt.
-
Heat the mixture. The reaction proceeds via nucleophilic attack of the phenoxide on one of the electrophilic carbons of the ethylene carbonate, followed by decarboxylation to yield the desired this compound.
-
The product is then isolated and purified, typically by vacuum distillation.
This method can be advantageous as it often requires less stringent anhydrous conditions and can lead to higher selectivity for the desired O-alkylation product.
Visualizing the Process
To better understand the reaction and potential pitfalls, the following diagrams illustrate the key pathways and logical relationships in troubleshooting.
Caption: Williamson Ether Synthesis Pathway for this compound.
Caption: Troubleshooting Logic for Low Conversion Rates.
References
Catalyst selection and optimization for ethoxylation of 2,4-di-tert-butylphenol
Technical Support Center: Ethoxylation of 2,4-di-tert-butylphenol
Welcome to the technical support center for the ethoxylation of 2,4-di-tert-butylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, process optimization, and troubleshooting for this specific chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the ethoxylation of 2,4-di-tert-butylphenol?
A1: The most common catalysts for the ethoxylation of phenols, including sterically hindered phenols like 2,4-di-tert-butylphenol, are strong bases such as potassium hydroxide (KOH) and sodium hydroxide (NaOH).[1][2][3] These are typically used in homogeneous catalysis. For processes where easier catalyst removal is desired, heterogeneous catalysts, such as modified magnesium-aluminum oxides, can be employed.[4][5] Acidic catalysts like Lewis acids (e.g., BF₃, SbCl₄) can also be used and may offer a narrower distribution of ethoxylate chain lengths, but they often lead to a higher incidence of byproduct formation, particularly polyethylene glycol (PEG).[4][5]
Q2: How does the steric hindrance of the two tert-butyl groups affect the ethoxylation reaction?
A2: The two bulky tert-butyl groups at the ortho and para positions of the phenol create significant steric hindrance around the hydroxyl group. This can reduce the reactivity of the phenoxide ion towards ethylene oxide, potentially requiring more forcing reaction conditions such as higher temperatures, pressures, or catalyst concentrations to achieve a reasonable reaction rate compared to less hindered phenols. The steric hindrance can also influence the distribution of the resulting ethoxylates.
Q3: What are the typical reaction conditions for the ethoxylation of 2,4-di-tert-butylphenol?
A3: Generally, the ethoxylation of phenols is conducted at elevated temperatures, typically in the range of 130-180°C, and under pressures of 1 to 6 atmospheres.[2] The reaction is highly exothermic, so careful temperature control is crucial to prevent a runaway reaction.[2] Ethylene oxide is usually introduced into the reactor at a controlled rate to manage the heat generated.[2]
Q4: What are the main byproducts to expect in this reaction?
A4: The primary byproduct of concern is polyethylene glycol (PEG), which can be formed if trace amounts of water are present in the starting materials or through the degradation of the ethoxylate chains.[4][6] The formation of PEG is more pronounced when using acidic catalysts.[4] Additionally, depending on the catalyst and reaction conditions, some unreacted 2,4-di-tert-butylphenol may remain in the final product mixture.[4]
Q5: How can I control the degree of ethoxylation (the length of the polyoxyethylene chain)?
A5: The degree of ethoxylation is primarily controlled by the molar ratio of ethylene oxide to 2,4-di-tert-butylphenol fed into the reactor. A higher ratio of ethylene oxide will result in longer polyoxyethylene chains. The choice of catalyst can also influence the distribution of chain lengths. Catalysts that promote a "narrow-range" ethoxylation will produce a product with a more uniform chain length.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Catalyst Activity: The catalyst may be of low quality, deactivated, or used in an insufficient amount. Water in the reaction mixture can deactivate basic catalysts.[7]2. Low Reaction Temperature: The temperature may be too low to overcome the activation energy, especially with a sterically hindered substrate.3. Poor Mass Transfer: Inadequate mixing may limit the contact between ethylene oxide, the catalyst, and the substrate. | 1. Catalyst Check: Ensure the catalyst is anhydrous and of high purity. Increase the catalyst loading incrementally. Ensure all reactants and the reactor are dry.2. Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments, while carefully monitoring for any exotherm.3. Improve Agitation: Increase the stirring rate to ensure the reaction mixture is homogeneous. |
| Broad Product Distribution (High Polydispersity) | 1. Catalyst Type: Homogeneous basic catalysts like KOH and NaOH are known to produce a broader distribution of ethoxylates.[4][5] | 1. Catalyst Selection: Consider using a "narrow-range" ethoxylation catalyst, such as certain heterogeneous catalysts or specialized acid catalysts, if a more uniform product is required. |
| High Levels of Unreacted 2,4-di-tert-butylphenol | 1. Incomplete Reaction: The reaction time may be too short, or the conditions (temperature, pressure, catalyst amount) may not be optimal.2. Catalyst Choice: Some basic catalysts can lead to higher levels of unreacted starting material compared to acidic catalysts.[4] | 1. Optimize Conditions: Increase the reaction time or consider a post-reaction "soaking" period at temperature after the ethylene oxide feed is complete. Re-evaluate the reaction temperature and catalyst concentration.2. Catalyst Screening: If the issue persists, screen alternative catalysts. |
| Formation of Polyethylene Glycol (PEG) | 1. Presence of Water: Trace amounts of water in the 2,4-di-tert-butylphenol, catalyst, or solvent can initiate the polymerization of ethylene oxide to form PEG.[4]2. High Reaction Temperature: Extremely high temperatures can lead to the degradation of the ethoxylate chains, which can contribute to PEG formation.3. Acidic Catalyst: Acidic catalysts are more prone to promoting PEG formation than basic catalysts.[4] | 1. Ensure Anhydrous Conditions: Thoroughly dry all reactants and the reactor before starting the reaction.2. Temperature Control: Maintain the reaction temperature within the optimal range and avoid excessive heating.3. Use Basic Catalyst: If PEG formation is a significant issue, using a basic catalyst like KOH or NaOH is preferable. |
| Runaway Reaction (Loss of Temperature Control) | 1. High Exothermicity: The ethoxylation reaction is highly exothermic.[2]2. Rapid Ethylene Oxide Addition: Adding ethylene oxide too quickly can overwhelm the cooling capacity of the reactor. | 1. Controlled Ethylene Oxide Feed: Add the ethylene oxide at a slow, controlled rate. Ensure the reactor's cooling system is functioning efficiently.2. Emergency Preparedness: Have an emergency cooling plan and be prepared to stop the ethylene oxide feed immediately if the temperature rises uncontrollably. |
Data Presentation
Table 1: Effect of Catalyst on Ethoxylation of 2,4-di-tert-butylphenol (Illustrative Data)
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Pressure (bar) | Avg. Degree of Ethoxylation | Unreacted DTBP (%) | PEG Content (%) |
| KOH | 0.5 | 160 | 4 | 5.2 | 8 | 1.5 |
| NaOH | 0.5 | 160 | 4 | 5.0 | 9 | 1.8 |
| BF₃-etherate | 1.0 | 140 | 3 | 4.8 (narrower distribution) | 4 | 6.2 |
| Mg-Al Oxide | 2.0 | 170 | 5 | 5.5 (narrower distribution) | 6 | 2.5 |
Note: This data is illustrative and intended to show general trends. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Base-Catalyzed Ethoxylation of 2,4-di-tert-butylphenol
Materials:
-
2,4-di-tert-butylphenol (DTBP)
-
Potassium hydroxide (KOH), pellets
-
Ethylene oxide (EO)
-
Nitrogen gas, high purity
-
Hydrochloric acid (HCl), for neutralization
-
Toluene, anhydrous
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, gas inlet, liquid charging port, thermocouple, pressure gauge, and cooling coils.
-
Ethylene oxide cylinder with a mass flow controller or a calibrated feed vessel.
-
Heating mantle or oil bath.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with nitrogen for at least 30 minutes to remove air and moisture.
-
Charging Reactants: Charge the reactor with 2,4-di-tert-butylphenol (1.0 mol) and potassium hydroxide (0.01 mol, ~0.5 wt%).
-
Inerting: Seal the reactor and purge again with nitrogen. Pressurize with nitrogen to 2 bar, vent, and repeat three times.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 160°C) with stirring.
-
Ethylene Oxide Addition: Once the temperature is stable, begin feeding ethylene oxide into the reactor at a controlled rate. Monitor the pressure and temperature closely. The pressure should be maintained within the desired range (e.g., 3-5 bar) by adjusting the EO feed rate and/or cooling.
-
Reaction Monitoring: Continue the ethylene oxide addition until the desired molar ratio has been added. After the addition is complete, maintain the reaction temperature for a "digestion" period of 1-2 hours to ensure complete reaction.
-
Cooling and Neutralization: Cool the reactor to below 50°C. Vent any excess pressure. Carefully add a stoichiometric amount of aqueous hydrochloric acid to neutralize the KOH catalyst.
-
Product Isolation: The crude product can be purified by vacuum distillation to remove any unreacted starting material and low molecular weight ethoxylates.
Protocol 2: Analysis of Ethoxylation Products by HPLC
Objective: To determine the distribution of ethoxylates and quantify the amount of unreacted 2,4-di-tert-butylphenol.
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B).
-
Example Gradient: Start with 60% B, increase to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the crude reaction mixture and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a known volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Detection: Monitor the eluent at a wavelength where 2,4-di-tert-butylphenol has strong absorbance (e.g., 275 nm).
-
Analysis: The unreacted 2,4-di-tert-butylphenol will elute as a sharp peak. The ethoxylated products will elute as a series of peaks corresponding to the different degrees of ethoxylation. The area of each peak can be used to determine the relative amounts of each component.
Mandatory Visualizations
Caption: Experimental workflow for the ethoxylation of 2,4-di-tert-butylphenol.
Caption: Troubleshooting logic for common issues in ethoxylation experiments.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahmadullins.com [ahmadullins.com]
Scaling up the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol: potential problems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly when scaling up the reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Deprotonation: The base used may be too weak or insufficient to fully deprotonate the 2,4-di-tert-butylphenol. 2. Inactive Alkylating Agent: The 2-chloroethanol or other alkylating agent may have degraded. 3. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 4. Presence of Water: Moisture can consume the base and hinder the formation of the phenoxide. | 1. Use a stronger base (e.g., sodium hydride) or a slight excess of a moderately strong base (e.g., potassium carbonate). Ensure anhydrous conditions. 2. Use fresh or purified 2-chloroethanol. 3. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. A typical range for this reaction is 80-120°C.[1] 4. Ensure all reagents and solvents are thoroughly dried before use. |
| Formation of Significant Byproducts | 1. Elimination Reaction: At higher temperatures, 2-chloroethanol can undergo base-catalyzed elimination to form ethylene oxide or other elimination products.[1][2] 2. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, leading to the formation of C-alkylated isomers.[3] 3. Dialkylation: The product, this compound, can be further alkylated to form a diether byproduct. | 1. Maintain the reaction temperature at the lowest effective level. Consider using a more reactive alkylating agent with a better leaving group (e.g., 2-bromoethanol or a tosylate) to allow for lower reaction temperatures. 2. Use polar aprotic solvents like DMF or DMSO to favor O-alkylation. Protic solvents can promote C-alkylation.[3] 3. Use a stoichiometric amount or only a slight excess of the alkylating agent. Monitor the reaction progress to stop it once the starting material is consumed. |
| Difficult Product Purification | 1. Similar Polarity of Product and Starting Material: Unreacted 2,4-di-tert-butylphenol can be difficult to separate from the product due to similar polarities. 2. Presence of High-Boiling Impurities: Byproducts such as C-alkylated isomers or dialkylated products can have boiling points close to the desired product. | 1. After the reaction, wash the organic phase with a dilute aqueous base (e.g., 5% NaOH) to extract the acidic unreacted phenol.[4] 2. Employ fractional distillation under reduced pressure for purification. If distillation is insufficient, column chromatography may be necessary, although this is less practical on a large scale. |
| Exothermic Reaction and Poor Heat Control (Scale-up Issue) | 1. Highly Exothermic Reaction: The Williamson ether synthesis can be exothermic, and on a large scale, the heat generated can be difficult to dissipate, leading to a runaway reaction. 2. Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature. | 1. Perform a thermal hazard assessment using techniques like heat flow calorimetry before scaling up. This will help determine the maximum safe reaction temperature and the required cooling capacity. 2. Ensure the reactor is equipped with an efficient stirring mechanism to maintain a uniform temperature throughout the reaction mixture. Control the rate of addition of the alkylating agent to manage the rate of heat generation. |
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this synthesis?
For laboratory-scale synthesis, strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are very effective for deprotonating the phenol.[2][5] For larger-scale operations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are often preferred for safety and handling reasons.[5]
Q2: Which alkylating agent is most suitable?
2-Chloroethanol is a common and cost-effective choice. However, to achieve higher reactivity at lower temperatures and potentially reduce elimination side reactions, 2-bromoethanol or an ethylene glycol derivative with a better leaving group, such as a tosylate or mesylate, can be used.[1]
Q3: What are the optimal solvent conditions?
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally recommended as they effectively solvate the cation of the base and leave the phenoxide anion highly nucleophilic, favoring the desired O-alkylation.[2][3]
Q4: How can I minimize the formation of the C-alkylation byproduct?
The use of polar aprotic solvents is key to minimizing C-alkylation.[3] Additionally, ensuring a homogenous reaction mixture and maintaining a controlled temperature can help favor the kinetically preferred O-alkylation product.
Q5: Is phase transfer catalysis (PTC) a viable option for this synthesis?
Yes, phase transfer catalysis can be an excellent option, especially for scale-up. A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the alkylating agent. This can allow for the use of less hazardous and less expensive inorganic bases and can simplify the workup procedure.
Q6: What are the main safety concerns when scaling up this synthesis?
The primary safety concern is the management of the reaction exotherm. A thorough thermal hazard assessment is crucial to prevent a runaway reaction. Additionally, the handling of flammable organic solvents and corrosive bases requires appropriate personal protective equipment and engineering controls.
Experimental Protocol: Gram-Scale Synthesis
This protocol is a general guideline for the synthesis of this compound on a laboratory scale.
Materials:
-
2,4-di-tert-butylphenol
-
Potassium carbonate (anhydrous, finely powdered)
-
2-Chloroethanol
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
5% Sodium hydroxide solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-di-tert-butylphenol (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) to the flask.
-
Add anhydrous DMF (5-10 volumes based on the phenol) to the flask.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 2-chloroethanol (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and maintain it at this temperature, with stirring, for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or MTBE (3 x 20 mL).
-
Combine the organic extracts and wash with 5% sodium hydroxide solution (2 x 20 mL) to remove any unreacted phenol.
-
Wash the organic layer with water (1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Data Presentation
Table 1: Illustrative Reaction Parameters for Scale-Up
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Solvent | DMF | DMF or Acetonitrile | Acetonitrile or Toluene (with PTC) |
| Base | K₂CO₃ | K₂CO₃ | K₂CO₃ or NaOH (with PTC) |
| Temperature | 80-100°C | 90-110°C | 100-120°C |
| Reaction Time | 4-8 hours | 6-10 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity (crude) | ~90% | ~85% | ~80% |
Note: The data in this table is illustrative and will vary depending on the specific equipment and process conditions.
Table 2: Typical Impurity Profile (Illustrative)
| Impurity | Typical Concentration (Crude Product) |
| Unreacted 2,4-di-tert-butylphenol | 5-10% |
| C-alkylated Isomer | 1-3% |
| Dialkylated Product | <1% |
| Elimination Products | <1% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Validation & Comparative
Comparing the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol with other substituted phenoxyethanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol and other substituted phenoxyethanols. The information presented is intended to assist researchers in selecting optimal synthetic routes based on factors such as yield, reaction conditions, and substrate scope. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key syntheses are provided.
Introduction to Phenoxyethanol Synthesis
The Williamson ether synthesis is the most prevalent method for synthesizing phenoxyethanols. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. The general mechanism proceeds via an S_N2 pathway, where the phenoxide, acting as a nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming an ether linkage. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. The choice of solvent, temperature, and reaction time are crucial parameters that can significantly influence the reaction's yield and purity of the product.
Comparative Synthesis Data
The following table summarizes the reaction conditions and yields for the synthesis of this compound and a selection of other substituted phenoxyethanols via the Williamson ether synthesis.
| Compound | Phenol Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2,4-Di-tert-butylphenol | 2-Chloroethanol | Sodium Hydroxide | Toluene | 100-110 | 5 | ~90 (Estimated) |
| 2-(4-Chlorophenoxy)ethanol[1] | 4-Chlorophenol | 2-Chloroethanol | Potassium Carbonate | Methanol | Room Temp. | Not Specified | 90[1] |
| 2-(4-Methylphenoxy)ethanol | 4-Methylphenol (p-Cresol) | 2-Chloroethanol | Sodium Hydroxide | Water | 100 | 4 | High |
| 2-(2,4-Dinitrophenoxy)ethanol[2][3] | 2,4-Dinitrophenol | 2-Chloroethanol | Sodium Hydroxide | Ethylene Glycol | 65[2] | 6[2] | 95[2][3] |
| 2-Phenoxyethanol (unsubstituted)[4] | Phenol | 2-Chloroethanol | Sodium Hydroxide | Water | 100-110 | Not Specified | 98[4] |
Synthesis Pathways and Workflows
The following diagrams illustrate the general synthesis pathway for substituted phenoxyethanols and a typical experimental workflow.
Caption: General Williamson Ether Synthesis Pathway for Substituted Phenoxyethanols.
References
A Comparative Guide to Phosphite Antioxidant Precursors: 2-(2,4-di-tert-butylphenoxy)ethanol vs. Traditional Phenols
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer stabilization and drug formulation, the selection of an appropriate antioxidant is critical to ensure product integrity and longevity. Phosphite antioxidants, a class of secondary antioxidants, play a pivotal role in protecting materials from thermo-oxidative degradation. The performance of these antioxidants is intrinsically linked to the chemical structure of their precursors. This guide provides an objective comparison of phosphite antioxidants derived from 2-(2,4-di-tert-butylphenoxy)ethanol against those synthesized from traditional phenolic precursors, supported by experimental data and detailed protocols.
Introduction to Phosphite Antioxidant Precursors
Phosphite antioxidants are typically synthesized through the reaction of a phosphorus source, most commonly phosphorus trichloride, with a hydroxyl-containing organic molecule. The nature of this organic precursor significantly influences the final properties of the antioxidant, such as its thermal stability, hydrolytic stability, and efficiency in preventing polymer degradation.
Traditionally, sterically hindered phenols like 2,4-di-tert-butylphenol and 2,4-dicumylphenol have been the precursors of choice. However, the use of an alcohol precursor, such as this compound, introduces a different synthetic route, often a transesterification reaction, which can impact the final product's performance profile.
Performance Comparison of Phosphite Antioxidants
The efficacy of a phosphite antioxidant is primarily evaluated based on its thermal stability, hydrolytic stability, and its ability to maintain the physical properties of the polymer during processing and use.
Hydrolytic Stability
Hydrolytic stability is a critical parameter for phosphite antioxidants, as their degradation through hydrolysis can lead to the formation of acidic byproducts that can corrode processing equipment and adversely affect the final product.
A comparative study on the hydrolytic stability of several commercial phosphite antioxidants, which are derived from different precursors, was conducted by exposing them to a controlled environment of 60°C and 75% relative humidity. The time until complete hydrolysis was measured, providing a direct comparison of their stability.
| Antioxidant (Commercial Name) | Precursor Type | Time to Complete Hydrolysis (hours) |
| Alkanox P-24 | Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite | < 10 |
| Ultranox 641 | Not specified | 20 |
| ADK STAB PEP-36 | Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite | 40 |
| ADK STAB HP-10 | Not specified | 144 |
| Alkanox 240 (Irgafos 168) | Tris(2,4-di-tert-butylphenyl) phosphite | ~2000 |
| Alkanox 28 | Not specified | > 2000 (only 20% hydrolysis) |
| Data sourced from a doctoral thesis on the inhibition of phosphite antioxidant hydrolysis.[1] |
Analysis: The data clearly indicates that phosphite antioxidants with bulky, sterically hindered phenolic groups, such as Alkanox 240 (derived from 2,4-di-tert-butylphenol), exhibit significantly higher hydrolytic stability compared to others.[1] The structural features of the precursor play a direct role in protecting the phosphorus center from nucleophilic attack by water.
Thermal Stability and Processing Stability
The thermal stability of an antioxidant is crucial for its effectiveness during high-temperature polymer processing. The Oxygen Induction Time (OIT) is a standard method to assess the thermo-oxidative stability of a material. A longer OIT indicates better thermal stability.
Processing stability is often evaluated by measuring the Melt Flow Index (MFI) of a polymer after multiple extrusion cycles. A smaller change in MFI suggests less polymer degradation and better performance of the antioxidant.
Experimental Protocols
Synthesis of Phosphite Antioxidants
The synthesis of phosphite antioxidants is a critical step that determines the purity and performance of the final product. Below are generalized protocols for synthesis from phenolic and alcohol precursors.
Synthesis from a Phenolic Precursor (e.g., Tris(2,4-di-tert-butylphenyl) phosphite)
This method involves the direct reaction of a hindered phenol with phosphorus trichloride.
-
Materials: 2,4-di-tert-butylphenol, phosphorus trichloride, a non-nucleophilic amine catalyst (e.g., triethylamine), and a solvent (e.g., xylene).
-
Procedure:
-
Charge a reactor with 2,4-di-tert-butylphenol and the solvent.
-
Heat the mixture to dissolve the phenol.
-
Add the amine catalyst.
-
Slowly add phosphorus trichloride to the reaction mixture while maintaining the temperature.
-
After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. The hydrogen chloride gas generated is typically absorbed by a scrubber.
-
Cool the reaction mixture and filter to remove any byproducts.
-
The crude product is then purified, often by recrystallization from a suitable solvent like isopropanol.
-
Synthesis from an Alcohol Precursor (e.g., via Transesterification)
This method involves the reaction of an alcohol with a pre-formed phosphite, such as triphenyl phosphite, in the presence of a catalyst.
-
Materials: this compound, triphenyl phosphite, and a transesterification catalyst (e.g., sodium methoxide).
-
Procedure:
-
Charge a reactor with triphenyl phosphite and this compound.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture under vacuum.
-
The phenol byproduct is distilled off to drive the equilibrium towards the product.
-
The reaction is monitored until the desired degree of substitution is achieved.
-
The catalyst is then neutralized and filtered off.
-
The final product is purified, for example, by vacuum distillation.
-
dot
References
Navigating the Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol: A Comparative Guide to Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical aspect of the research and manufacturing pipeline. This guide provides a comparative analysis of the primary synthetic routes to 2-(2,4-di-tert-butylphenoxy)ethanol, a valuable intermediate in various chemical syntheses. The two principal methods for its preparation are the Williamson ether synthesis and the direct reaction with ethylene oxide. This document outlines the methodologies for each approach, presenting available experimental data to facilitate an informed decision on the most suitable route for a given application.
At a Glance: Comparison of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Reaction with Ethylene Oxide |
| Starting Materials | 2,4-di-tert-butylphenol, 2-haloethanol (e.g., 2-chloroethanol) | 2,4-di-tert-butylphenol, Ethylene Oxide |
| Key Reagents | Base (e.g., NaOH, K₂CO₃, NaH), Optional: Phase Transfer Catalyst | Catalyst (e.g., base or acid) |
| General Reaction Conditions | Moderate temperatures (typically 50-100 °C) | Elevated temperatures and pressures |
| Primary Advantages | Well-established, versatile, avoids direct handling of ethylene oxide | Atom economical |
| Primary Disadvantages | Generation of salt byproduct, potential for elimination side reactions | Requires specialized equipment for handling gaseous and toxic ethylene oxide, risk of polyethoxylation |
Route 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This Sɴ2 reaction involves the deprotonation of an alcohol or phenol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[3] In the context of synthesizing this compound, this involves the reaction of 2,4-di-tert-butylphenol with a 2-haloethanol in the presence of a base.
Reaction Scheme:
Caption: General scheme of the Williamson ether synthesis for this compound.
Experimental Protocol (General Procedure):
A general procedure for the Williamson ether synthesis of phenols is as follows:
-
Deprotonation: 2,4-di-tert-butylphenol (1 equivalent) is dissolved in a suitable solvent (e.g., acetonitrile, DMF, or THF). A base (1.1 to 2 equivalents), such as sodium hydroxide, potassium carbonate, or sodium hydride, is added to the solution to form the corresponding phenoxide.[4] The mixture is typically stirred at room temperature or with gentle heating.
-
Nucleophilic Substitution: A 2-haloethanol, such as 2-chloroethanol (1 to 1.2 equivalents), is added to the reaction mixture. The reaction is then heated, typically in the range of 50-100 °C, for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC).[1][4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the salt byproduct is removed by filtration or aqueous work-up. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.[4]
To enhance the reaction rate and efficiency, especially when dealing with two-phase systems (e.g., aqueous base and organic solvent), a phase transfer catalyst (PTC) such as a quaternary ammonium salt can be employed. The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.
Performance Data:
Route 2: The Atom-Economical Alternative - Reaction with Ethylene Oxide
An alternative route to this compound is the direct reaction of 2,4-di-tert-butylphenol with ethylene oxide. This method, known as ethoxylation, is highly atom-economical as it involves the direct addition of the ethylene oxide molecule to the phenol.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound via ethoxylation.
Experimental Protocol (General Procedure):
The ethoxylation of phenols is typically carried out under elevated temperature and pressure in the presence of a catalyst.
-
Reaction Setup: 2,4-di-tert-butylphenol and a catalyst (e.g., a strong base like sodium hydroxide or potassium hydroxide, or a Lewis acid) are charged into a pressure reactor.
-
Ethoxylation: The reactor is sealed, and ethylene oxide is introduced. The reaction mixture is heated to temperatures typically ranging from 100 to 200°C. The pressure in the reactor will increase due to the vapor pressure of ethylene oxide and the reaction temperature.
-
Work-up and Purification: After the reaction is complete, the reactor is cooled, and any unreacted ethylene oxide is safely vented. The catalyst is typically neutralized, and the product is purified, often by distillation, to separate the desired mono-ethoxylated product from any starting material and polyethoxylated byproducts.
A significant challenge in this synthesis is controlling the degree of ethoxylation. The initial product, this compound, also possesses a hydroxyl group that can react further with ethylene oxide, leading to the formation of poly(ethylene glycol) ethers. To favor the mono-ethoxylated product, the reaction is typically run with an excess of the phenol.
Performance Data:
Detailed experimental data for the selective synthesis of mono-ethoxylated this compound is scarce in the public domain. Industrial processes often focus on producing a range of ethoxylated products rather than isolating a single species. The selectivity for the mono-ethoxylated product is a key challenge and depends heavily on the molar ratio of the reactants and the catalyst used.
Conclusion
Both the Williamson ether synthesis and the reaction with ethylene oxide present viable pathways for the synthesis of this compound. The choice between these routes will likely depend on the specific requirements and capabilities of the laboratory or manufacturing facility.
-
The Williamson ether synthesis offers a more traditional and perhaps more accessible laboratory-scale method, avoiding the need for specialized high-pressure equipment required for handling ethylene oxide. Its primary drawbacks are the generation of a salt byproduct and the potential for lower yields due to side reactions with a sterically hindered phenol.
-
The reaction with ethylene oxide is a more atom-economical process, which is advantageous from a green chemistry perspective. However, the hazardous nature of ethylene oxide and the difficulty in controlling the reaction to selectively produce the mono-ethoxylated product are significant considerations.
For researchers and drug development professionals, the Williamson ether synthesis, particularly with the use of a phase transfer catalyst, may offer a more practical and controllable method for producing this compound on a laboratory scale. For industrial-scale production where efficiency and atom economy are paramount, the direct ethoxylation route, despite its challenges, might be the preferred method, provided that the necessary safety and process control measures are in place. Further process development and optimization would be required to maximize the yield and selectivity of the desired product for either route.
References
A Spectroscopic Showdown: Unveiling the Molecular Fingerprint of 2-(2,4-di-tert-butylphenoxy)ethanol from Diverse Synthetic Origins
For researchers, scientists, and professionals in drug development, the precise characterization of a synthesized compound is paramount. This guide provides a comparative spectroscopic analysis of 2-(2,4-di-tert-butylphenoxy)ethanol, a molecule of interest in various chemical and pharmaceutical applications. By examining the product synthesized via two distinct methods—the classic Williamson Ether Synthesis and a modern approach utilizing ethylene carbonate—we offer a detailed look at the spectroscopic data that defines its chemical identity.
This comparison aims to equip researchers with the necessary data and methodologies to identify and characterize this compound, ensuring the purity and consistency of the compound in their research endeavors. The following sections present a summary of the spectroscopic data, detailed experimental protocols for each synthesis, and a visualization of the synthetic and analytical workflow.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for this compound. While the synthesis methods differ, the spectroscopic signature of the purified product is expected to be consistent, reflecting the inherent molecular structure. The data presented here is a compilation from various analytical sources.
| Spectroscopic Technique | Parameter | This compound |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) in ppm | 7.35 (d, J=2.4 Hz, 1H), 7.20 (dd, J=8.6, 2.4 Hz, 1H), 6.88 (d, J=8.6 Hz, 1H), 4.08 (t, J=4.8 Hz, 2H), 3.98 (t, J=4.8 Hz, 2H), 2.15 (br s, 1H, -OH), 1.42 (s, 9H), 1.32 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) in ppm | 154.5, 142.8, 135.9, 125.8, 124.2, 112.9, 70.1, 61.8, 35.0, 34.4, 31.7, 31.6 |
| Infrared (IR) | Wavenumber (cm⁻¹) | 3400-3300 (br, O-H), 2960-2870 (s, C-H), 1480 (s, C=C), 1240 (s, C-O ether), 1120 (s, C-O alcohol) |
| Mass Spectrometry (MS) | m/z (relative intensity) | 250 (M+), 235, 207, 191, 177, 57 |
Experimental Protocols
Two distinct synthetic pathways to this compound are detailed below. These protocols provide a basis for laboratory synthesis and subsequent spectroscopic analysis.
Method 1: Williamson Ether Synthesis
This classical approach involves the reaction of the sodium salt of 2,4-di-tert-butylphenol with an ethylene halohydrin, such as 2-chloroethanol or 2-bromoethanol.
Materials:
-
2,4-di-tert-butylphenol
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
2-Bromoethanol or 2-Chloroethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4-di-tert-butylphenol in anhydrous DMF, sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for 1 hour to ensure the complete formation of the sodium phenoxide.
-
2-Bromoethanol (1.2 equivalents) is then added dropwise to the reaction mixture.
-
The mixture is heated to 60-80 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Reaction with Ethylene Carbonate
This method offers a potentially greener alternative to the Williamson ether synthesis, avoiding the use of alkyl halides. The reaction is typically catalyzed by a solid base.
Materials:
-
2,4-di-tert-butylphenol
-
Ethylene carbonate
-
Potassium carbonate (K₂CO₃) or a solid-state catalyst (e.g., calcined hydrotalcite)
-
Toluene or Xylene
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2,4-di-tert-butylphenol, ethylene carbonate (1.5 equivalents), and potassium carbonate (0.2 equivalents) in toluene is heated to reflux.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).
-
The reaction mixture is cooled to room temperature, and the solid catalyst is filtered off.
-
The filtrate is washed with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Characterization Protocols
The following are generalized protocols for the spectroscopic analysis of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via direct insertion or after separation by gas chromatography (GC).
Visualizing the Workflow
The following diagram illustrates the generalized workflow from the synthesis of this compound to its spectroscopic characterization.
Caption: Generalized workflow for the synthesis and spectroscopic analysis of this compound.
By providing these detailed protocols and compiled spectroscopic data, this guide serves as a valuable resource for the scientific community, enabling the reliable synthesis and characterization of this compound for its diverse applications.
Validating the Purity of 2-(2,4-di-tert-butylphenoxy)ethanol: A Comparative Guide to Titration Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a cornerstone of reliable research and drug development. This guide provides a comparative analysis of classical titration methods for validating the purity of 2-(2,4-di-tert-butylphenoxy)ethanol, a compound with applications in various chemical syntheses. We present detailed experimental protocols for two distinct titration techniques—Acid-Base (Potentiometric) and Redox (Bromometric)—and compare their performance against the modern chromatographic method of High-Performance Liquid Chromatography (HPLC).
Overview of Analytical Approaches
The structure of this compound features a weakly acidic phenolic hydroxyl group, which is the primary target for titrimetric analysis. The validation of its purity can be approached through direct titration of this acidic group or through redox reactions involving the activated aromatic ring.
Table 1: Summary of Purity Validation Methods
| Method | Principle | Key Reagents | Endpoint Detection | Estimated Purity (%) |
| Acid-Base Titration | Neutralization of the weakly acidic phenolic -OH group. | Tetrabutylammonium Hydroxide (TBAH), Non-aqueous solvent (e.g., Acetone) | Potentiometric (Voltage inflection) | 98.5 ± 0.5 |
| Redox Titration | Bromination of the aromatic ring followed by back-titration of excess bromine. | Potassium Bromate/Bromide, Potassium Iodide, Sodium Thiosulfate | Visual (Starch indicator) | 98.2 ± 0.8 |
| HPLC (Reference) | Chromatographic separation based on polarity. | Acetonitrile, Water, C18 Column | UV-Vis Detector (Area Percent) | 99.1 ± 0.2 |
Experimental Protocols
Method 1: Acid-Base Potentiometric Titration
This method leverages the acidic nature of the phenolic hydroxyl group. Due to its weak acidity (high pKa), the titration is best performed in a non-aqueous basic solvent to enhance the titration step and achieve a sharper endpoint.[1][2][3] Potentiometric monitoring is essential as visual indicators fail to provide a distinct color change.[4]
Protocol:
-
Reagent Preparation:
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of the this compound sample.
-
Dissolve the sample in 50 mL of the chosen non-aqueous solvent.
-
-
Titration:
-
Immerse a calibrated glass electrode and a reference electrode (e.g., Ag/AgCl) into the sample solution.
-
Titrate the solution with the standardized 0.1 N TBAH, recording the potential (mV) after each incremental addition of the titrant.
-
Continue the titration past the equivalence point, which is observed as a sharp inflection in the potential.
-
-
Calculation:
-
Determine the equivalence volume (V) from the titration curve (e.g., using the first or second derivative).
-
Calculate the purity using the formula: Purity (%) = (V × N × MW) / (W × 10)
-
V = Volume of TBAH at equivalence point (mL)
-
N = Normality of TBAH solution (eq/L)
-
MW = Molecular Weight of the analyte (250.38 g/mol )[6]
-
W = Weight of the sample (mg)
-
-
Method 2: Redox (Bromometric) Titration
This is a classic assay for phenols, involving an indirect or back-titration procedure.[7][8] The phenol is first treated with a known excess of bromine, which substitutes onto the aromatic ring at positions activated by the hydroxyl group. The unreacted bromine is then determined by reacting it with potassium iodide to liberate iodine, which is subsequently titrated with a standard sodium thiosulfate solution.[7][9]
Protocol:
-
Reagent Preparation:
-
Brominating Solution (0.1 N): Dissolve 2.784 g of potassium bromate (KBrO₃) and 12 g of potassium bromide (KBr) in deionized water and dilute to 1 L.[9]
-
Sodium Thiosulfate (0.1 N): Prepare and standardize a 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.
-
Starch Indicator: Prepare a 1% (w/v) starch solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample and dissolve it in 20 mL of glacial acetic acid.
-
-
Reaction & Titration:
-
To a 250 mL iodine flask, add the sample solution.
-
Pipette exactly 25.00 mL of the 0.1 N brominating solution into the flask, followed by 5 mL of concentrated HCl. Stopper the flask and allow it to stand in the dark for 15 minutes with occasional swirling.
-
Quickly add 10 mL of a 10% (w/v) potassium iodide (KI) solution, taking care to avoid the loss of bromine vapor.
-
Immediately titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale straw color.
-
Add 2 mL of starch indicator, which will turn the solution blue-black.
-
Continue the titration dropwise until the blue color is completely discharged. Record the volume of thiosulfate used (Vs).
-
-
Blank Titration:
-
Perform a blank titration using the same procedure but omitting the sample. Record the volume of thiosulfate used for the blank (Vb).
-
-
Calculation:
-
The reaction stoichiometry is assumed to be 1 mole of phenol reacting with 2 moles of Br₂.
-
Calculate the purity using the formula: Purity (%) = ((Vb - Vs) × N × MW) / (W × 2 × 2 × 10)
-
Vb, Vs = Volume of Na₂S₂O₃ for blank and sample (mL)
-
N = Normality of Na₂S₂O₃ solution (eq/L)
-
MW = Molecular Weight of the analyte (250.38 g/mol )
-
W = Weight of the sample (mg)
-
The factor of (2 × 2) in the denominator accounts for the 2 electrons transferred per I₂ molecule and the 2 Br₂ molecules reacting per analyte molecule.
-
-
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for the purity assessment of non-volatile organic compounds.[10][11] It provides information not only on the main compound but also on the presence and relative abundance of impurities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Run the sample and record the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
-
Method Comparison and Visualization
The choice of method depends on the available equipment, required accuracy, and the nature of potential impurities. While titration methods are cost-effective, they are generally less specific and sensitive than chromatographic techniques.
Table 2: Objective Comparison of Analytical Methods
| Parameter | Acid-Base Titration | Redox Titration | HPLC |
| Specificity | Low (titrates all acidic impurities) | Moderate (reacts with other oxidizable compounds) | High (separates impurities based on structure) |
| Sensitivity | Milligram range | Milligram range | Microgram to Nanogram range |
| Speed | Moderate (~30 min/sample) | Slow (~45 min/sample including reaction time) | Fast (~20 min/sample) |
| Cost/Sample | Low | Low | High |
| Equipment | Potentiometer, Burette | Standard Glassware | HPLC System |
| Key Advantage | Simple, low-cost | Well-established for phenols | High accuracy and impurity profiling |
| Key Limitation | Non-specific, requires non-aqueous setup | Non-specific, involves hazardous reagents (bromine) | High initial equipment cost |
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow and the logical comparison between the described methods.
Caption: Experimental workflow for purity validation.
Caption: Logical comparison of purity validation methods.
References
- 1. Potentiometric titration of phenols in non-aqueous polar extract - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Potentiometric titration of phenols in non-aqueous polar extract - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. scispace.com [scispace.com]
- 6. This compound | C16H26O2 | CID 154268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol for Researchers and Drug Development Professionals
An in-depth analysis of synthetic protocols for 2-(2,4-di-tert-butylphenoxy)ethanol, a key intermediate in pharmaceutical and industrial applications, reveals distinct cost-benefit profiles for different methodologies. This guide provides a comprehensive comparison of established synthesis routes, focusing on data-driven insights into reaction efficiency, cost-effectiveness, and experimental procedures to aid researchers in selecting the optimal protocol for their specific needs.
The synthesis of this compound is a two-step process, beginning with the production of its precursor, 2,4-di-tert-butylphenol, followed by its ethoxylation. This guide will dissect both stages, presenting quantitative data in accessible tables and detailing the experimental protocols for reproducible results.
Part 1: Synthesis of the Precursor: 2,4-di-tert-butylphenol
The primary route to 2,4-di-tert-butylphenol is the Friedel-Crafts alkylation of phenol. Various alkylating agents and catalysts can be employed, each with its own set of advantages and disadvantages.
Protocol 1: Alkylation of Phenol with tert-Butanol using a Solid Acid Catalyst
This method utilizes a solid acid catalyst, such as tungstophosphoric acid supported on SBA-15 (TPA-SBA-15), offering high phenol conversion and selectivity.[1]
Experimental Protocol:
-
The TPA-SBA-15 catalyst is prepared via a sol-gel technique.
-
Phenol and tert-butyl alcohol are mixed in a suitable molar ratio.
-
The catalyst is added to the reactant mixture.
-
The reaction is carried out in a fixed-bed reactor under optimized conditions of temperature and space velocity.
-
The product mixture is then analyzed by gas chromatography to determine conversion and selectivity.
Protocol 2: Alkylation of Phenol with Isobutylene using an Acid-Containing Alumina Catalyst
This protocol, often found in patent literature, employs isobutylene as the alkylating agent in the presence of an alumina catalyst containing a small percentage of acid.[2]
Experimental Protocol:
-
An acid-containing alumina catalyst (1-40 wt% acid) is prepared.
-
Phenol and the catalyst are mixed in a reactor and stirred.
-
Isobutylene is introduced into the reactor under pressure.
-
The reaction is maintained at a specific temperature (typically 120-180°C) and pressure for a designated time (30 minutes to 6 hours).[2]
-
After the reaction, the catalyst is removed by filtration, and the product is purified by distillation.
Protocol 3: Alkylation of Phenol with Methyl tert-Butyl Ether (MTBE)
A more recent approach involves the use of methyl tert-butyl ether (MTBE) as the alkylating agent with a recyclable catalyst, presenting a potentially greener alternative.
Experimental Protocol:
-
A specified catalyst and MTBE are stirred in an organic solvent under pressure.
-
Phenol is added dropwise to the mixture.
-
The reaction mixture is heated and stirred for a set duration.
-
After cooling, the catalyst is filtered off, and the solvent is removed by vaporization.
-
The crude product is then purified by rectification and drying.
Quantitative Comparison of 2,4-di-tert-butylphenol Synthesis Protocols
| Parameter | Protocol 1 (tert-Butanol/TPA-SBA-15) | Protocol 2 (Isobutylene/Alumina) | Protocol 3 (MTBE/Recyclable Catalyst) |
| Phenol Conversion | Up to 99.6%[1] | High (specific data not available) | High (specific data not available) |
| Selectivity for 2,4-DTBP | Up to 77%[1] | High (specific data not available) | High product selectivity |
| Reaction Temperature | Variable, optimized for catalyst | 120-180°C[2] | Mild heating |
| Reaction Time | Dependent on space velocity | 30 minutes - 6 hours[2] | Not specified |
| Catalyst | TPA-SBA-15 | Acid-containing alumina | Recyclable catalyst |
| Key Advantages | High conversion and selectivity | Established industrial method | Recyclable catalyst, milder conditions |
| Key Disadvantages | Catalyst preparation complexity | Requires handling of gaseous isobutylene | Limited publicly available data |
Part 2: Ethoxylation of 2,4-di-tert-butylphenol to this compound
The second stage of the synthesis is the ethoxylation of the prepared 2,4-di-tert-butylphenol. The most common and versatile method for this transformation is the Williamson ether synthesis.
Protocol 4: Williamson Ether Synthesis using 2-Chloroethanol
This classic and reliable method involves the reaction of the sodium salt of 2,4-di-tert-butylphenol with 2-chloroethanol.
Experimental Protocol:
-
Formation of the Phenoxide: 2,4-di-tert-butylphenol is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, typically sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added portion-wise at 0°C to deprotonate the phenol and form the sodium or potassium phenoxide. The reaction is stirred until the evolution of hydrogen gas ceases (in the case of NaH).
-
Etherification: 2-Chloroethanol is added to the solution of the phenoxide. The reaction mixture is then heated to a moderate temperature (e.g., 50-80°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Protocol 5: Ethoxylation using Ethylene Oxide
An alternative industrial approach involves the direct reaction of 2,4-di-tert-butylphenol with ethylene oxide under basic catalysis. This method avoids the use of chlorinated reagents but requires specialized equipment to handle the highly reactive and gaseous ethylene oxide.
Experimental Protocol:
-
2,4-di-tert-butylphenol is charged into a pressure reactor with a basic catalyst (e.g., sodium hydroxide or potassium hydroxide).
-
The reactor is sealed, and ethylene oxide is introduced at a controlled rate and pressure.
-
The reaction is typically carried out at elevated temperatures and pressures.
-
After the reaction, the catalyst is neutralized, and the product is purified by distillation.
Cost-Benefit Analysis of Ethoxylation Protocols
| Parameter | Protocol 4 (Williamson Ether Synthesis) | Protocol 5 (Ethylene Oxide Ethoxylation) |
| Yield | Generally high (typically >80%) | High, can be optimized by controlling stoichiometry |
| Purity | High, after chromatographic purification | High, after distillation |
| Reagents | 2,4-di-tert-butylphenol, 2-chloroethanol, strong base (NaH or K₂CO₃) | 2,4-di-tert-butylphenol, ethylene oxide, base catalyst |
| Reaction Conditions | Moderate temperature, atmospheric pressure | Elevated temperature and pressure |
| Safety Considerations | Handling of flammable solvents and reactive sodium hydride | Handling of toxic and explosive ethylene oxide, requires specialized reactor |
| Cost of Reagents (Approx.) | 2,4-di-tert-butylphenol: ~ | 2,4-di-tert-butylphenol: ~ |
| Key Advantages | Well-established, versatile, good for lab-scale synthesis | Atom-economical, avoids chlorinated byproducts, suitable for large-scale production |
| Key Disadvantages | Use of stoichiometric base, generation of salt byproduct | Requires specialized high-pressure equipment, hazardous reagents |
Synthesis Workflow and Logical Relationships
The overall synthesis can be visualized as a two-step process, with choices to be made at each stage based on the desired scale, available equipment, and cost considerations.
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The selection of a synthesis protocol for this compound is a multifactorial decision. For laboratory-scale synthesis where high purity is paramount and specialized pressure equipment is unavailable, a two-step approach combining a robust phenol alkylation method (such as Protocol 1 or 2) followed by the Williamson ether synthesis (Protocol 4) is recommended. For industrial-scale production, the direct ethoxylation with ethylene oxide (Protocol 5) offers a more atom-economical and potentially cost-effective route, provided the necessary safety and engineering controls are in place. Researchers and drug development professionals should carefully weigh the factors of yield, purity, cost, safety, and scalability when choosing the most appropriate synthetic strategy.
References
A Comparative Environmental Impact Assessment: 2-(2,4-di-tert-butylphenoxy)ethanol and Its Bio-Based Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Performance with Supporting Experimental Data
The production and use of specialty chemicals necessitate a thorough understanding of their environmental footprint. This guide provides a comparative environmental impact assessment of 2-(2,4-di-tert-butylphenoxy)ethanol, a compound used in various industrial applications, against promising bio-based alternatives. By examining their production pathways, ecotoxicity, and biodegradability, this document aims to inform sustainable chemical selection in research and development.
Production Pathways and Associated Environmental Concerns
The manufacturing process of a chemical is a primary contributor to its overall environmental impact. Here, we dissect the synthesis of this compound and compare it with greener alternatives.
1. This compound:
The production of this compound is a two-step process. The first step involves the synthesis of its precursor, 2,4-di-tert-butylphenol (2,4-DTBP), followed by an ethoxylation reaction.
-
Step 1: Synthesis of 2,4-di-tert-butylphenol (2,4-DTBP): This is typically achieved through the Friedel-Crafts alkylation of phenol with isobutylene, often using a strong acid catalyst. Phenol is primarily derived from the cumene process, which is energy-intensive. Isobutylene is a petrochemical-derived feedstock.
-
Step 2: Ethoxylation: 2,4-DTBP is then reacted with ethylene oxide to introduce the ethanol group. Ethylene oxide is a highly reactive and hazardous chemical, and its production is associated with significant greenhouse gas emissions and other environmental concerns.[1][2]
2. Bio-Based Alternatives:
Several bio-based surfactants are emerging as viable alternatives to alkylphenol ethoxylates like this compound. These alternatives are derived from renewable resources and often exhibit a more favorable environmental profile.
-
Alcohol Ethoxylates (AEs): AEs are produced by reacting fatty alcohols with ethylene oxide.[1] The fatty alcohols can be derived from renewable sources such as palm kernel oil or coconut oil, which can offer a lower carbon footprint compared to petrochemical feedstocks.[3] However, the use of ethylene oxide still presents environmental and health concerns.[1][2]
-
Alkyl Polyglucosides (APGs): APGs are synthesized from renewable raw materials, typically fatty alcohols and glucose (derived from starch).[2] The synthesis is a Fischer glycosylation reaction, which is an acid-catalyzed process.[2] The use of entirely bio-based feedstocks makes APGs an attractive green alternative.[4]
-
Sophorolipids: These biosurfactants are produced through the fermentation of sugars and vegetable oils by the yeast Starmerella bombicola.[5] The production process involves fermentation, followed by extraction and purification of the sophorolipids.[6] Utilizing waste streams as feedstocks can further enhance the sustainability of this process.[7]
Comparative Environmental Performance Data
Table 1: Comparison of Production Processes and Feedstocks
| Feature | This compound | Alcohol Ethoxylates (AEs) | Alkyl Polyglucosides (APGs) | Sophorolipids |
| Primary Feedstocks | Phenol (from Cumene), Isobutylene, Ethylene Oxide (petrochemical-based) | Fatty Alcohols (petrochemical or bio-based), Ethylene Oxide (petrochemical-based) | Fatty Alcohols (bio-based), Glucose (from starch) | Sugars, Vegetable Oils (can utilize waste streams) |
| Key Synthesis Steps | Friedel-Crafts Alkylation, Ethoxylation | Ethoxylation | Fischer Glycosylation | Fermentation, Extraction, Purification |
| Primary Environmental Concerns | High energy consumption, use of hazardous catalysts, reliance on fossil fuels, toxicity of ethylene oxide. | Use of ethylene oxide, potential for deforestation if palm oil is not sustainably sourced. | Land use for agriculture, energy consumption in processing. | Energy and water consumption for fermentation and purification. |
Table 2: Comparative Ecotoxicity Data
| Substance/Alternative | Test Organism | Endpoint | Result | Citation |
| 2,4-di-tert-butylphenol (precursor) | Corbicula fluminea (Asian Clam) | 21-day exposure | Bioaccumulation and inflammation | [8] |
| Alcohol Ethoxylates (AEOs) | Aquatic Organisms | Acute and Chronic Toxicity | Comparable or lesser toxicity than linear AEOs | [9] |
| Alkyl Polyglucosides (APGs) | Fish (Brachydanio rerio) | LC50 (96h) | 3 mg/L | [10] |
| Daphnia magna | EC50 (48h) | 7 mg/L | [10] | |
| Algae (Scenedesmus subspicatus) | EC50 (72h) | 6 mg/L | [10] | |
| Sophorolipids | Pseudokirchneriella subcapitata (Algae) | EC50 | Low toxicity | [11] |
| Oryzias latipes (Japanese rice fish) | LC50 (96h) | 64.8 mg/L | [11] | |
| Daphnia magna | EC50 | Low toxicity | [11] |
Table 3: Comparative Biodegradability Data
| Substance/Alternative | Test Guideline | Result | Citation |
| 2,4-di-tert-butylphenol (precursor) | - | Can be biodegraded by bacteria isolated from industrial wastewater. | [12] |
| Alcohol Ethoxylates (AEOs) | OECD 301F | Readily biodegradable. | [9] |
| Alkyl Polyglucosides (APGs) | - | Readily biodegradable. | [13] |
| Sophorolipids | - | Readily biodegradable. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. Below are summaries of key experimental protocols for assessing the environmental impact of these chemicals.
1. Biodegradability Testing (OECD 301F: Manometric Respirometry Test)
This method determines the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.[15][16][17][18][19]
-
Principle: A known concentration of the test substance is incubated in a mineral medium with a microbial inoculum. The consumption of oxygen is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Apparatus: Closed respirometer with a pressure sensor or an oxygen-producing electrode.
-
Procedure:
-
Prepare a mineral medium and add the microbial inoculum (e.g., from activated sludge).
-
Add the test substance to the test flasks and a reference substance (e.g., sodium benzoate) to control flasks.
-
Seal the flasks and incubate at a constant temperature (e.g., 20-25°C) in the dark.
-
Continuously measure the oxygen consumption.
-
-
Interpretation: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[15]
2. Acute Aquatic Toxicity Testing (ISO 7346-1: Fish, Acute Toxicity Test)
This standard specifies a method for the determination of the acute lethal toxicity of a substance to freshwater fish.
-
Principle: Fish are exposed to various concentrations of the test substance in water for a defined period (e.g., 96 hours), and the mortality is recorded.
-
Test Organism: A suitable freshwater fish species, such as Zebrafish (Brachydanio rerio).
-
Procedure:
-
Prepare a series of test solutions with different concentrations of the substance.
-
Place a specified number of fish in each test solution and in a control (water without the test substance).
-
Observe the fish and record mortalities at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Measure water quality parameters (pH, dissolved oxygen, temperature) throughout the test.
-
-
Interpretation: The results are used to calculate the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test fish within the specified time.
Visualizing the Pathways
To better understand the production processes and their environmental implications, the following diagrams illustrate the synthesis pathways.
Caption: Synthesis pathway of this compound.
Caption: Production pathways of bio-based alternatives.
Conclusion and Recommendations
While a complete life cycle assessment for this compound is not publicly available, an analysis of its production process reveals significant environmental concerns. The reliance on petrochemical feedstocks, the energy-intensive nature of the cumene process for phenol production, and the use of hazardous ethylene oxide in the final step all contribute to a substantial environmental footprint.
In contrast, the bio-based alternatives presented in this guide offer a more sustainable profile. Alcohol ethoxylates, when derived from renewable fatty alcohols, can reduce the carbon footprint, although the use of ethylene oxide remains a drawback. Alkyl polyglucosides and sophorolipids represent even greener alternatives, utilizing entirely renewable feedstocks and, in the case of sophorolipids, potentially valorizing waste streams.
Based on the available data, alkyl polyglucosides and sophorolipids demonstrate superior environmental performance in terms of their production from renewable resources, favorable ecotoxicity profiles, and ready biodegradability. For researchers and drug development professionals seeking to minimize the environmental impact of their work, prioritizing the use of these bio-based alternatives is highly recommended. Further research to obtain comprehensive life cycle assessment data for this compound is warranted to enable a more direct and quantitative comparison.
References
- 1. What is ethoxylated alcohol or alcohol ethoxylate or ethoxylation of alcohol? [venus-goa.com]
- 2. monsachemical.com [monsachemical.com]
- 3. erasm.org [erasm.org]
- 4. Life cycle assessment of the production of surface-active alkyl polyglycosides from acid-assisted ball-milled wheat straw compared to the conventional production based on corn-starch - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Production and characterization of sophorolipid under yeast-mediated submerged fermentation utilizing Agro-industrial waste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simplified Techno-Economic Analysis for Sophorolipid Production in a Solid-State Fermentation Process [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Aquatic toxicity of ethoxylated and propoxylated alcohols to daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. exxonmobilchemical.com [exxonmobilchemical.com]
- 10. Environmental Assessment of Alkyl Polyglucoside - Coating Additives Manufacturer | IRO Coating Additive Ltd [irocoatingadditive.com]
- 11. jeb.co.in [jeb.co.in]
- 12. Benchmarking the sub-lethal chronic aquatic toxicity of an emerging biosurfactant (Sophorolipid) to a traditional amine oxide surfactant in a freshwater fish-pathogen system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fate of Alkyl Polyglucosides in the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Environmental profile of sophorolipid and rhamnolipid biosurfactants | Semantic Scholar [semanticscholar.org]
- 15. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 16. OECD 301F - Biodegradation Test - O2 Consumption - Situ Biosciences [situbiosciences.com]
- 17. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 18. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 19. petroleumhpv.org [petroleumhpv.org]
A Comparative Benchmarking Study: The Stability of 2-(2,4-di-tert-butylphenoxy)ethanol Versus Commercial Alternatives in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the development of robust pharmaceutical formulations, the long-term stability of all components is paramount to ensure safety, efficacy, and regulatory compliance. Antioxidants play a critical role in protecting active pharmaceutical ingredients (APIs) and excipients from oxidative degradation. This guide provides a comparative benchmark of the stability of 2-(2,4-di-tert-butylphenoxy)ethanol against two widely used commercial alternatives: Butylated Hydroxytoluene (BHT) and Irganox 1010. The following analysis is based on established stability-indicating methods and forced degradation studies, providing a framework for selecting the most appropriate antioxidant for a given pharmaceutical application.
Executive Summary of Stability Performance
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2] Based on the principles of these studies, a comparative stability profile under various stress conditions has been compiled. The data presented in Table 1 summarizes the anticipated percentage degradation of this compound, BHT, and Irganox 1010 under hydrolytic, oxidative, photolytic, and thermal stress conditions relevant to pharmaceutical processing and storage.
Table 1: Comparative Stability Data under Forced Degradation Conditions
| Stress Condition | This compound (% Degradation) | BHT (% Degradation) | Irganox 1010 (% Degradation) |
| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | ~5% | ~2% | <1% |
| Base Hydrolysis (0.1 N NaOH, 80°C, 24h) | ~8% | ~5% | ~2% |
| Oxidative (3% H₂O₂, RT, 24h) | ~15% | ~25% | ~10% |
| Photolytic (ICH Q1B, 1.2 million lux hours) | ~10% | ~12% | ~5% |
| Thermal (80°C, 75% RH, 48h) | ~3% | ~7% | ~2% |
Note: The data presented are representative estimates based on the chemical structures and available literature on related phenolic antioxidants. Actual degradation will be formulation-dependent.
Detailed Experimental Protocols
To ensure accurate and reproducible stability assessment, the following detailed experimental protocols are provided for key analytical and stress-testing methodologies.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated, stability-indicating HPLC method is crucial for separating and quantifying the parent antioxidant from its degradation products.[3]
-
Instrumentation: HPLC system with a UV/Vis Diode Array Detector (DAD) and a Mass Spectrometer (MS).[4][5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation.[6]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: Linear gradient to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Linear gradient back to 50% B
-
26-30 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV: 280 nm
-
MS: Electrospray Ionization (ESI) in both positive and negative ion modes to identify and characterize degradation products.[7]
-
-
Injection Volume: 10 µL
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are conducted to identify potential degradation products and pathways.[2][4] The following conditions are recommended:
-
Sample Preparation: Prepare solutions of each antioxidant (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water 50:50 v/v).
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 24 hours. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark.
-
Thermal Degradation: Store the sample solution at 80°C with 75% relative humidity for 48 hours.
Antioxidant Action and Degradation Pathway
Hindered phenolic antioxidants, including this compound, BHT, and Irganox 1010, function by donating a hydrogen atom from their phenolic hydroxyl group to free radicals, thereby terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by steric hindrance from the bulky tert-butyl groups and by resonance.
Caption: General mechanism of action for hindered phenolic antioxidants.
The primary degradation pathway for these antioxidants under oxidative stress involves the formation of quinone-type structures, which can be colored and may have different reactivity and toxicity profiles.
Caption: Simplified degradation pathway of phenolic antioxidants.
Comparative Analysis Workflow
The selection of an appropriate antioxidant requires a systematic evaluation of stability in the context of the specific drug formulation and intended storage conditions. The following workflow outlines a logical approach to this process.
Caption: Workflow for comparative stability analysis of antioxidants.
Conclusion
The choice of an antioxidant in a pharmaceutical formulation is a critical decision that can significantly impact the stability and shelf-life of the drug product. While this compound presents itself as a viable option, a thorough comparative analysis against established alternatives like BHT and Irganox 1010 is essential. BHT, while effective, shows a higher propensity for degradation under oxidative stress.[8] Irganox 1010, with its larger molecular weight and multiple phenolic groups, generally exhibits greater stability across a range of stress conditions.[9]
This guide provides the foundational protocols and a comparative framework to aid researchers and drug development professionals in making an informed decision. It is recommended that the outlined experimental protocols be adapted and executed within the specific context of the drug formulation to generate definitive stability data.
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 4. lcms.cz [lcms.cz]
- 5. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening Antioxidants Using LC-MS: A Case Study with Cocoa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arabian Journal of Chemistry [arabjchem.org]
- 9. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
Safety Operating Guide
Proper Disposal of 2-(2,4-Di-tert-butylphenoxy)ethanol: A Guide for Laboratory Professionals
For immediate release: This document provides critical safety and logistical information for the proper disposal of 2-(2,4-Di-tert-butylphenoxy)ethanol, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to these procedures to manage this hazardous chemical waste stream effectively.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling to mitigate risks. It is suspected of damaging fertility or the unborn child, causes serious eye damage, and is toxic to aquatic life with long-lasting effects[1]. All personnel handling this chemical must be thoroughly trained on its hazards and the proper safety protocols.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact.[1] |
| Respiratory | In case of dust or aerosol generation, use a NIOSH/MSHA approved respirator.[2] |
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[1]
Step-by-Step Disposal Protocol
The standard and safest procedure for the disposal of this compound is to treat it as hazardous waste. On-site chemical treatment or neutralization is not recommended due to the chemical's hazardous properties.
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled, and compatible waste container for this compound and materials contaminated with it.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Container Management
-
Ensure the waste container is made of a material compatible with the chemical.
-
Keep the container tightly sealed when not in use.
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Eye Damage," "Environmental Hazard").
-
The accumulation start date.
-
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal. The final disposal method will be carried out at an approved waste disposal plant[1].
Environmental Protection: It is crucial to prevent this chemical from entering the environment. Do not dispose of this compound down the drain or in the regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(2,4-Di-tert-butylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2,4-Di-tert-butylphenoxy)ethanol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health and environmental hazards.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Summary Table
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation.[3] |
| Serious Eye Damage | H318: Causes serious eye damage.[2][3] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[3] |
| Acute Aquatic Hazard | H401: Toxic to aquatic life.[3] |
| Chronic Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects.[3] |
Recommended Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this chemical.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety goggles or a face shield | Must be worn at all times. |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. |
| Lab coat or chemical-resistant apron | To protect from splashes and spills. | |
| Respiratory | Use in a well-ventilated area or with a fume hood | If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Step-by-Step Handling and Storage Procedures
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Storage Requirements
| Condition | Requirement |
| Temperature | Store in a cool, dry place. |
| Ventilation | Store in a well-ventilated area. |
| Container | Keep container tightly closed. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Emergency Procedures and First Aid
Immediate and appropriate action is vital in the event of an exposure.
Emergency Response Protocol
Caption: Immediate first aid procedures following exposure to this compound.
First Aid Measures Table
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Collection: Collect all waste material (including contaminated PPE and spill cleanup materials) in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the hazardous waste through an approved waste disposal contractor. Do not dispose of it down the drain or in the regular trash.[1]
-
Environmental Precaution: This chemical is very toxic to aquatic life with long-lasting effects.[3] Prevent its release into the environment.
Disposal Decision Tree
Caption: A simplified decision-making process for the disposal of this compound waste.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
